5-O-(E)-p-Coumaroylquinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSEYFENKXDIS-OTCYKTEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-30-5, 5746-55-4 | |
| Record name | P-Coumaroylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Coumaroylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-P-COUMAROYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4BU5688G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-5-O-(4-coumaroyl)-D-quinic Acid: Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-5-O-(4-coumaroyl)-D-quinic acid, a member of the hydroxycinnamoyl-quinic acid (HCQA) family, is a phenolic compound of significant interest in the fields of phytochemistry, pharmacology, and drug development. As an ester of p-coumaric acid and quinic acid, it serves as a key intermediate in the biosynthesis of chlorogenic acid, a widely studied natural product with diverse biological activities. The distribution of trans-5-O-(4-coumaroyl)-D-quinic acid in the plant kingdom is extensive, and its presence in various dietary sources makes it a relevant compound for human health research. This technical guide provides a comprehensive overview of its natural sources, quantitative distribution, analytical protocols, and its role in plant metabolic pathways.
Natural Sources and Distribution
trans-5-O-(4-coumaroyl)-D-quinic acid has been identified in a variety of plant species, often alongside its isomers (3- and 4-O-p-coumaroylquinic acid) and other related phenolic compounds. Its distribution varies significantly between plant species and even between different parts of the same plant.
Key Natural Sources:
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Fruits: Notably abundant in the Prunus genus, including plums (Prunus domestica and Prunus salicina) and sweet cherries (Prunus avium). It is also found in apples (Malus domestica) and pears.
-
Vegetables: Chicory (Cichorium intybus) is a well-documented source of this compound, with its presence reported in both leaves and roots.
-
Herbal Plants: Tribulus terrestris has been shown to contain various p-coumaroylquinic acid derivatives, including the trans-5-O- isomer.
The concentration of trans-5-O-(4-coumaroyl)-D-quinic acid can be influenced by factors such as plant variety, maturity stage, growing conditions, and post-harvest handling.
Quantitative Data
The following tables summarize the quantitative data for p-coumaroylquinic acid isomers found in various natural sources. It is important to note that many studies quantify isomers collectively or may not differentiate between them.
Table 1: Quantitative Distribution of p-Coumaroylquinic Acid Isomers in Prunus Species
| Plant Species | Cultivar/Variety | Plant Part | 3-p-CQA (mg/100g FW) | 4-p-CQA (mg/100g FW) | 5-p-CQA (mg/100g FW) | Total p-CQAs (mg/100g FW) | Reference |
| Prunus salicina | 'Angeleno' | Flesh | 0.1 - 1.0 | 0.5 - 2.5 | ND - 0.5 | - | [1] |
| Prunus domestica | 'Stanley' | Flesh | 0.2 - 1.5 | 0.8 - 3.0 | ND - 0.8 | - | [1] |
| Prunus avium | 'Sweetheart' | Fruit | - | - | - | 5.0 - 15.0 | [1] |
ND: Not Detected, FW: Fresh Weight, p-CQA: p-coumaroylquinic acid
Table 2: Quantitative Distribution of p-Coumaroylquinic Acid Isomers in Other Plant Species
| Plant Species | Plant Part | 3-p-CQA (mg/g DW) | 4-p-CQA (mg/g DW) | 5-p-CQA (mg/g DW) | Total p-CQAs (mg/g DW) | Reference |
| Cichorium intybus | Leaves | 0.1 - 0.5 | 0.2 - 1.0 | 0.1 - 0.8 | - | |
| Tribulus terrestris | Aerial Parts | - | - | Present | - | [2] |
DW: Dry Weight
Biosynthetic Pathway
trans-5-O-(4-coumaroyl)-D-quinic acid is a key intermediate in the phenylpropanoid pathway, leading to the synthesis of chlorogenic acid (5-O-caffeoylquinic acid). The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions.
Caption: Biosynthesis of Chlorogenic Acid via trans-5-O-(4-coumaroyl)-D-quinic acid.
Experimental Protocols
The extraction, isolation, and quantification of trans-5-O-(4-coumaroyl)-D-quinic acid from plant matrices require a systematic approach to ensure accuracy and reproducibility.
Extraction of Phenolic Compounds
Objective: To extract a broad range of phenolic compounds, including HCQAs, from the plant material.
Methodology:
-
Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. The dried material is then ground into a fine powder.
-
Solvent Extraction:
-
Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% aqueous methanol (v/v).
-
Vortex the mixture for 1 minute.
-
Sonication in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate the solvent under reduced pressure at 40°C.
-
Redissolve the dried extract in a known volume of 50% methanol for further analysis.
-
Isolation by Preparative HPLC
Objective: To isolate pure trans-5-O-(4-coumaroyl)-D-quinic acid from the crude extract for structural elucidation and bioactivity studies.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is suitable for preparative scale separation.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 5% B, increasing to 30% B over 40 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: Typically 10-20 mL/min for a preparative column of this size.
-
Detection: UV detection at 310 nm, the characteristic absorbance maximum for p-coumaric acid derivatives.
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on retention time, which should be predetermined using an analytical scale HPLC with a standard if available.
-
Purity Analysis: The purity of the isolated fraction should be confirmed by analytical HPLC-DAD and LC-MS.
Quantification by UPLC-MS/MS
Objective: To accurately quantify the concentration of trans-5-O-(4-coumaroyl)-D-quinic acid in the plant extract.
Methodology:
-
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reversed-phase C18 UPLC column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient would start at 5% B and increase to 50% B over a short run time (e.g., 5-10 minutes).
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for trans-5-O-(4-coumaroyl)-D-quinic acid. The precursor ion [M-H]⁻ is m/z 337. Characteristic product ions include m/z 191 (quinic acid) and m/z 163 (p-coumaric acid).
-
-
Quantification: Generate a calibration curve using a certified reference standard of trans-5-O-(4-coumaroyl)-D-quinic acid.
Caption: General workflow for the analysis of trans-5-O-(4-coumaroyl)-D-quinic acid.
Role in Plant Signaling
While trans-5-O-(4-coumaroyl)-D-quinic acid is primarily recognized as a metabolic intermediate, its precursor, p-coumaric acid, and other phenylpropanoids are known to be involved in plant responses to both biotic and abiotic stress. These compounds can accumulate in response to stressors and contribute to the plant's defense mechanisms. The phenylpropanoid pathway is a crucial component of the plant's stress response system.
Caption: Phenylpropanoid pathway in plant stress response.
Conclusion
trans-5-O-(4-coumaroyl)-D-quinic acid is a naturally occurring phenolic compound with a widespread distribution in the plant kingdom, particularly in fruits of the Prunus genus. Its role as a precursor to chlorogenic acid underscores its metabolic importance. The methodologies outlined in this guide provide a framework for the accurate extraction, isolation, and quantification of this compound, which is essential for further research into its potential pharmacological activities. Understanding the natural sources and analytical chemistry of trans-5-O-(4-coumaroyl)-D-quinic acid is a critical step in unlocking its potential for drug development and human health applications.
References
- 1. Identification of phenolic compounds in plum fruits (Prunus salicina L. and Prunus domestica L.) by high-performance liquid chromatography/tandem mass spectrometry and characterization of varieties by quantitative phenolic fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
The Biosynthesis of p-Coumaroylquinic Acids: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of p-coumaroylquinic acids (pCQAs) in plants, intended for researchers, scientists, and professionals in drug development. pCQAs are a class of phenolic compounds synthesized through the phenylpropanoid pathway, which plays a crucial role in plant development and defense, and are noted for their significant antioxidant and anti-inflammatory properties. This document details the core enzymatic steps, from the initial conversion of phenylalanine to the final esterification with quinic acid. It includes a summary of quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the biosynthetic and related signaling pathways to facilitate a deeper understanding of the metabolic network.
Introduction
p-Coumaroylquinic acids are esters formed between p-coumaric acid and quinic acid, with 5-O-p-coumaroylquinic acid being a common isomer. These compounds are widely distributed in the plant kingdom and are precursors to more complex phenolic compounds, including other caffeoylquinic acids (CQAs) and lignin.[1][2] The biosynthetic pathway is a branch of the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide array of secondary metabolites such as flavonoids, lignans, and stilbenes.[3] Understanding the biosynthesis of pCQAs is critical for metabolic engineering efforts aimed at enhancing their production in plants and for exploring their therapeutic potential.
The Core Biosynthetic Pathway
The synthesis of pCQAs originates from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The core pathway involves a series of enzymatic reactions that modify the phenyl ring and activate the carboxyl group for esterification.
The General Phenylpropanoid Pathway: Phenylalanine to p-Coumaroyl-CoA
The initial steps of the pathway are shared among the biosynthesis of most phenylpropanoids.[3][4]
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Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the non-oxidative deamination of L-phenylalanine by PAL to produce trans-cinnamic acid. This is a key regulatory point in the phenylpropanoid pathway.
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Cinnamate 4-Hydroxylase (C4H): Following its synthesis, trans-cinnamic acid is hydroxylated at the 4-position by C4H, a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.
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4-Coumarate:CoA Ligase (4CL): The final step in this shared pathway is the activation of p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA, by 4CL. This reaction requires ATP and Coenzyme A. Plants possess multiple isoforms of 4CL, which exhibit different substrate specificities and are involved in directing metabolic flux towards different branches of the phenylpropanoid pathway.
Esterification to form p-Coumaroylquinic Acid
The activated p-coumaroyl-CoA is then esterified with quinic acid, which is also derived from the shikimate pathway.
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Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyltransferase (HCT/HQT): This enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule. Specifically, hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) utilizes quinic acid as the acceptor to form p-coumaroylquinic acid. HCT, on the other hand, preferentially uses shikimate as the acceptor, leading to the formation of p-coumaroylshikimate, a key intermediate in the biosynthesis of lignin monomers. The activity of HQT is thus a critical determinant for the production of pCQAs.
Caption: Core biosynthetic pathway of p-coumaroylquinic acid from L-phenylalanine.
Quantitative Data
The efficiency and substrate preference of the enzymes involved in pCQA biosynthesis are critical for understanding the metabolic flux. The following table summarizes available kinetic data for key enzymes in the pathway.
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax/kcat | Reference |
| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 1.5 nkat/mg | (Hanson & Havir, 1981) |
| C4H | Arabidopsis thaliana | trans-Cinnamic acid | 1.6 | 0.15 pkat/pmol P450 | (Urban et al., 1997) |
| 4CL1 | Arabidopsis thaliana | p-Coumaric acid | 19 | 10.3 µkat/mg | (Ehlting et al., 1999) |
| 4CL2 | Arabidopsis thaliana | p-Coumaric acid | 12 | 8.8 µkat/mg | (Ehlting et al., 1999) |
| HQT | Nicotiana tabacum | p-Coumaroyl-CoA | 10 | 2.5 nkat/mg | (Niggeweg et al., 2004) |
| HQT | Nicotiana tabacum | Quinic acid | 1000 | - | (Niggeweg et al., 2004) |
Note: Kinetic parameters can vary significantly depending on the plant species, enzyme isoform, and assay conditions.
Regulation of the Biosynthetic Pathway
The biosynthesis of pCQAs is tightly regulated at the transcriptional level in response to various developmental and environmental cues.
Transcriptional Regulation
The expression of genes encoding PAL, C4H, 4CL, and HQT is often coordinately regulated. This regulation is mediated by various families of transcription factors, including MYB, bHLH, and WRKY. These transcription factors bind to specific cis-regulatory elements in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. For example, in response to UV radiation or pathogen attack, plants often upregulate the expression of these genes to increase the production of protective phenolic compounds.
Caption: Simplified signaling pathway for the regulation of pCQA biosynthesis.
Experimental Protocols
This section provides generalized methodologies for key experiments in the study of pCQA biosynthesis.
Enzyme Activity Assay for HQT
This protocol describes a method to determine the activity of HQT by monitoring the formation of p-coumaroylquinic acid.
-
Protein Extraction:
-
Grind plant tissue in liquid nitrogen to a fine powder.
-
Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
The supernatant contains the crude protein extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM quinic acid
-
0.1 mM p-coumaroyl-CoA
-
5-20 µg of crude protein extract
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding an equal volume of methanol or by acidification with HCl.
-
-
Product Detection:
-
Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
-
Use a gradient of water (with 0.1% formic acid) and acetonitrile as the mobile phase.
-
Monitor the absorbance at 310 nm to detect p-coumaroylquinic acid.
-
Quantify the product by comparing the peak area to a standard curve of authentic p-coumaroylquinic acid.
-
Workflow for Gene Expression Analysis
Caption: Experimental workflow for analyzing the expression of pCQA biosynthetic genes.
Conclusion
The biosynthesis of p-coumaroylquinic acids is a well-defined branch of the phenylpropanoid pathway, involving a conserved set of enzymes. The production of these compounds is tightly regulated in response to both internal and external stimuli, highlighting their importance in plant physiology. The information provided in this guide, including the biosynthetic pathway, quantitative data, regulatory aspects, and experimental protocols, serves as a valuable resource for researchers aiming to further elucidate the complexities of pCQA metabolism and explore their potential applications. Future research may focus on the characterization of specific enzyme isoforms and transcription factors from various plant species to enable more targeted metabolic engineering strategies.
References
The Pivotal Role of Coumaroylquinic Acids in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumaroylquinic acids (CQAs), a prominent class of phenolic compounds derived from the phenylpropanoid pathway, are central to a plant's ability to interact with and respond to its environment. This technical guide provides an in-depth exploration of the multifaceted biological roles of CQAs in plant metabolism. It details their biosynthesis, their crucial functions in plant growth and development, and their significant contributions to defense mechanisms against biotic and abiotic stressors. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key metabolic and signaling pathways to facilitate a deeper understanding and inspire further research and application.
Introduction
Coumaroylquinic acids are esters formed between coumaric acid and quinic acid.[1] The most well-studied CQA is chlorogenic acid (5-O-caffeoylquinic acid), which is one of the most abundant polyphenols in the plant kingdom.[2][3] These compounds are not merely inert secondary metabolites but are dynamic molecules involved in a wide array of physiological processes.[4] Their functions range from structural roles in cell walls to acting as potent antioxidants and defense agents.[5] Understanding the intricate roles of CQAs is paramount for developing strategies to enhance crop resilience and for exploring their potential pharmacological applications.
Biosynthesis of Coumaroylquinic Acids
The biosynthesis of CQAs is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of a variety of plant secondary metabolites. The pathway initiates with the amino acid phenylalanine.
The core biosynthetic steps leading to the formation of p-Coumaroyl-CoA are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to its thioester, p-coumaroyl-CoA.
From p-coumaroyl-CoA, the synthesis of CQAs can proceed through several routes, with the most recognized involving the enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) . This enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroylquinic acid. Further modifications, such as hydroxylation by p-coumaroyl ester 3'-hydroxylase (C3'H) , can then lead to the formation of other CQA derivatives, including the widely recognized chlorogenic acid.
Below is a diagram illustrating the core biosynthetic pathway of coumaroylquinic acids.
Biological Roles in Plant Metabolism
Role in Growth and Development
Coumaroylquinic acids have been implicated in various aspects of plant growth and development. While high concentrations of their precursors, such as p-coumaric acid, can sometimes inhibit growth, studies have shown that exogenous application of these compounds can, in some cases, enhance growth parameters. For instance, treatment of chia seedlings with p-coumaric acid led to increased shoot length and biomass. It is suggested that CQAs may influence plant growth by modulating phytohormone levels and signaling pathways. Furthermore, these compounds are precursors for lignin biosynthesis, a critical polymer for providing structural support to the plant body.
Role in Plant Defense
One of the most well-documented roles of coumaroylquinic acids is in plant defense against a wide range of biotic threats, including insect herbivores and pathogens.
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Anti-herbivore Defense: Chlorogenic acid has been shown to be an effective deterrent to insect feeding and growth. Its accumulation in plant tissues can make them less palatable and can interfere with the digestive processes of insects.
-
Antimicrobial Activity: Coumaroylquinic acids and their derivatives exhibit inhibitory effects against various phytopathogenic fungi and bacteria. They can act as phytoanticipins (pre-formed antimicrobial compounds) or phytoalexins (compounds synthesized in response to infection).
The defensive role of CQAs is often linked to their ability to be oxidized by polyphenol oxidases (PPOs) upon tissue damage, leading to the formation of highly reactive quinones. These quinones can then covalently bind to and inactivate pathogen enzymes and other proteins.
Role in Abiotic Stress Response
Plants accumulate coumaroylquinic acids in response to various abiotic stresses, including high light (UV radiation), drought, and salinity. Their primary role in mitigating abiotic stress is attributed to their potent antioxidant activity.
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Antioxidant Activity and ROS Scavenging: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. Coumaroylquinic acids, with their phenolic hydroxyl groups, are excellent scavengers of free radicals, thereby protecting the plant from oxidative damage. They can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical.
-
UV Protection: Accumulation of CQAs, particularly in the epidermal layers of leaves, helps in absorbing harmful UV-B radiation, thus shielding the photosynthetic machinery and other sensitive cellular components from damage.
The accumulation of these compounds under stress is a key component of a plant's acclimation and tolerance mechanisms.
Quantitative Data on Coumaroylquinic Acids in Plant Metabolism
The concentration of coumaroylquinic acids in plants can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. The following tables summarize representative quantitative data from various studies.
Table 1: Concentration of Chlorogenic Acid (CGA) in Various Plant Tissues
| Plant Species | Tissue | CGA Concentration (mg/g DW) | Reference |
| Solanum lycopersicum (Tomato) | Leaves | 5.0 - 15.0 | |
| Nicotiana tabacum (Tobacco) | Leaves | 10.0 - 30.0 | |
| Cynara scolymus (Artichoke) | Leaves | 20.0 - 50.0 | |
| Coffea arabica (Coffee) | Green Beans | 50.0 - 100.0 |
Table 2: Induction of Coumaroylquinic Acids Under Abiotic Stress
| Plant Species | Stress Condition | Fold Increase in CQA Levels | Reference |
| Lactuca sativa (Lettuce) | UV-B Radiation | 2.5 - 4.0 | |
| Triticum aestivum (Wheat) | Drought Stress | 1.5 - 2.0 | |
| Hordeum vulgare (Barley) | Salinity Stress | 1.2 - 1.8 |
Experimental Protocols
Extraction and Quantification of Coumaroylquinic Acids
A widely used method for the analysis of coumaroylquinic acids in plant tissues is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
Protocol: HPLC-DAD Quantification of Chlorogenic Acid
-
Sample Preparation:
-
Freeze-dry plant tissue and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v) containing 1% formic acid.
-
Vortex vigorously for 1 minute.
-
Sonciate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-DAD Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 325 nm.
-
-
Quantification:
-
Prepare a standard curve using authentic chlorogenic acid standards of known concentrations.
-
Quantify the chlorogenic acid in the sample by comparing its peak area to the standard curve.
-
Conclusion and Future Perspectives
Coumaroylquinic acids are undeniably central players in the complex metabolic network of plants. Their roles in growth, development, and defense underscore their importance for plant fitness and survival. The antioxidant properties of these compounds are particularly crucial for mitigating the damaging effects of both biotic and abiotic stresses. For researchers in plant science, a deeper understanding of the regulation of CQA biosynthesis could lead to the development of more resilient crop varieties. For professionals in drug development, the diverse biological activities of CQAs, including their antioxidant and anti-inflammatory properties, present exciting opportunities for the discovery of new therapeutic agents. Future research should focus on elucidating the intricate signaling pathways that govern CQA metabolism and their precise molecular targets to fully harness their potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorogenic acid-mediated chemical defence of plants against insect herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Role of trans-5-O-(4-coumaroyl)-D-quinic Acid in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-5-O-(4-coumaroyl)-D-quinic acid, a member of the chlorogenic acid family, is a phenolic compound synthesized through the phenylpropanoid pathway in plants. This pathway is a cornerstone of plant secondary metabolism, producing a diverse array of compounds crucial for growth, development, and adaptation to environmental stressors. As a hydroxycinnamic acid derivative, trans-5-O-(4-coumaroyl)-D-quinic acid plays a significant role in plant defense mechanisms against a wide range of biotic and abiotic threats, including pathogens and oxidative stress. This technical guide provides an in-depth overview of its biosynthesis, its multifaceted role in plant immunity, and the experimental methodologies used to elucidate its function.
Biosynthesis of trans-5-O-(4-coumaroyl)-D-quinic Acid
The biosynthesis of trans-5-O-(4-coumaroyl)-D-quinic acid is an integral part of the broader phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions.
The key enzymatic steps are:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, yielding trans-5-O-(4-coumaroyl)-D-quinic acid.
Role in Plant Defense Mechanisms
trans-5-O-(4-coumaroyl)-D-quinic acid and related phenolic compounds are integral to a plant's innate immune system. Their defensive roles are multifaceted, encompassing direct antimicrobial and antioxidant activities, as well as participation in signaling cascades that orchestrate broader defense responses.
Antimicrobial Activity
While specific MIC values for trans-5-O-(4-coumaroyl)-D-quinic acid against a wide range of plant pathogens are not extensively documented, studies on structurally similar compounds provide strong evidence of its antimicrobial potential. For instance, 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA), a closely related natural product, has demonstrated moderate inhibitory effects against various food-borne pathogens.[1]
| Pathogen | MIC Range (mg/mL) of CHQA |
| Bacillus cereus | 2.5 |
| Staphylococcus aureus | 5.0 |
| Listeria monocytogenes | 5.0 |
| Salmonella enterica | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 5.0 |
Note: Data is for 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA) and serves as an estimate for the potential activity of trans-5-O-(4-coumaroyl)-D-quinic acid.[1]
The proposed mechanism of action for these compounds involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell death.
Antioxidant Activity
Pathogen infection and other environmental stresses often lead to the production of reactive oxygen species (ROS) in plants, which can cause significant cellular damage. Phenolic compounds like trans-5-O-(4-coumaroyl)-D-quinic acid are potent antioxidants that can scavenge these harmful free radicals.
| Assay | IC50/EC50 Value (for related compounds) | Reference Compound |
| DPPH Radical Scavenging | EC50: 7.39 μM | 5-O-caffeoylquinic acid[2] |
Enzyme Inhibition
trans-5-O-(4-coumaroyl)-D-quinic acid and its derivatives can also contribute to plant defense by inhibiting enzymes that are crucial for pathogen virulence or that are involved in processes detrimental to the plant during infection. Two such enzymes are tyrosinase and α-glucosidase.
-
Tyrosinase Inhibition: Tyrosinase is an enzyme involved in melanization, and its inhibition can be a target for controlling browning in fruits and vegetables, a process often associated with pathogen attack and wounding.
-
α-Glucosidase Inhibition: Inhibition of α-glucosidase can interfere with the carbohydrate metabolism of pathogens, thereby limiting their growth and proliferation.
Quantitative data on the inhibition of these enzymes by trans-5-O-(4-coumaroyl)-D-quinic acid is limited. However, chlorogenic acids as a class are known to be effective α-glucosidase inhibitors.
| Enzyme | Inhibitory Activity (Qualitative) |
| Tyrosinase | Potential inhibitor |
| α-Glucosidase | Known inhibitor class (Chlorogenic acids) |
Signaling Pathways in Plant Defense
The biosynthesis and accumulation of trans-5-O-(4-coumaroyl)-D-quinic acid are tightly regulated and are often induced upon pathogen recognition. This induction is part of a complex signaling network that orchestrates the plant's defense response.
Upon detection of pathogen-associated molecular patterns (PAMPs) or effectors by pattern recognition receptors (PRRs), a signaling cascade is initiated. This often involves a rapid generation of reactive oxygen species (ROS burst) and the activation of mitogen-activated protein kinase (MAPK) cascades. These initial signals lead to the synthesis of defense-related phytohormones, primarily salicylic acid (SA) and jasmonic acid (JA).
Both SA and JA signaling pathways can upregulate the expression of genes encoding enzymes of the phenylpropanoid pathway, leading to the accumulation of defense compounds, including trans-5-O-(4-coumaroyl)-D-quinic acid. This accumulation contributes to both local and systemic acquired resistance (SAR), providing broad-spectrum protection against subsequent infections.
Experimental Protocols
The following are detailed methodologies for key experiments cited or relevant to the study of trans-5-O-(4-coumaroyl)-D-quinic acid.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (trans-5-O-(4-coumaroyl)-D-quinic acid)
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Microorganism to be tested
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in the growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism in the growth medium (e.g., to a density of 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium without the compound) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound.
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Create a series of dilutions of the test compound in methanol in a 96-well plate.
-
Add a freshly prepared DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Tyrosinase Inhibition Assay
This protocol determines the inhibitory effect of a compound on tyrosinase activity.
Materials:
-
Test compound
-
Mushroom tyrosinase solution in phosphate buffer
-
L-DOPA solution in phosphate buffer
-
Phosphate buffer (pH 6.8)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add the test compound at various concentrations, the tyrosinase solution, and phosphate buffer.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA substrate to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) to monitor the formation of dopachrome.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of tyrosinase inhibition for each concentration relative to a control without the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
trans-5-O-(4-coumaroyl)-D-quinic acid is a vital component of the plant's chemical defense arsenal. Its biosynthesis via the phenylpropanoid pathway and its subsequent accumulation upon pathogen challenge underscore its importance in plant immunity. Through its direct antimicrobial and antioxidant activities, as well as its role as a signaling molecule, this compound contributes significantly to the overall defense response. Further research to elucidate its precise mechanisms of action and its interactions within the complex network of plant defense signaling will undoubtedly provide valuable insights for the development of novel strategies for crop protection and for the discovery of new therapeutic agents.
References
A Technical Guide to the Discovery and Isolation of p-Coumaroylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of p-coumaroylquinic acid (pCoQA) isomers. These phenolic compounds, found in various plant sources, are of increasing interest due to their potential biological activities. This document details the experimental protocols for their extraction and analysis, presents quantitative data in a structured format, and illustrates key workflows and pathways through diagrams.
Introduction to p-Coumaroylquinic Acid Isomers
p-Coumaroylquinic acids are esters formed between p-coumaric acid and quinic acid. The specific position of the ester linkage on the quinic acid ring gives rise to different isomers, with 3-O-p-coumaroylquinic acid, 4-O-p-coumaroylquinic acid, and 5-O-p-coumaroylquinic acid being commonly studied.[1][2] These compounds are a subclass of chlorogenic acids and are found in various natural sources, most notably coffee beans.[1][3] Their presence and concentration can be influenced by factors such as plant species, agricultural practices, and processing methods like roasting. Due to their antioxidant, anti-inflammatory, and other potential health benefits, the efficient isolation and characterization of these isomers are crucial for further research and drug development.
Discovery and Characterization
The identification of pCoQA isomers relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for their separation and initial identification. Further structural elucidation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
Chromatographic Separation
Reversed-phase HPLC is the most common method for separating pCoQA isomers. The choice of column, mobile phase composition, and gradient elution is critical for achieving optimal resolution.
Mass Spectrometry Analysis
Electrospray ionization (ESI) in negative ion mode is highly sensitive for the detection of phenolic compounds like pCoQAs. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information, helping to distinguish between different isomers. For instance, isomers can be differentiated based on the characteristic fragmentation of the quinic acid moiety.
NMR Spectroscopy
One- and two-dimensional NMR techniques are essential for the unambiguous structural confirmation of isolated isomers. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the esterification position on the quinic acid ring.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of p-coumaroylquinic acid isomers.
Extraction from Plant Material
Objective: To extract pCoQAs from a solid plant matrix.
Materials:
-
Dried and ground plant material (e.g., green coffee beans, leaves)
-
Methanol:Water solution (80:20, v/v)
-
n-Hexane
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Mix 500 g of the ground plant material with 1000 mL of the methanol:water solution.
-
Heat the mixture at 80°C for 1 hour with continuous stirring.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue with a fresh portion of the solvent to maximize yield.
-
Combine the filtrates and concentrate the extract under vacuum using a rotary evaporator.
-
Defat the concentrated extract by partitioning with n-hexane twice to remove lipids.
-
The resulting aqueous methanolic extract contains the crude pCoQA isomers.
Isolation by Column Chromatography
Objective: To separate individual pCoQA isomers from the crude extract.
Materials:
-
Amberlite XAD-16 resin
-
Sephadex LH-20 resin
-
Ethanol:Water and Methanol:Water gradients
-
Chromatography columns
Procedure:
-
Amberlite XAD-16 Chromatography:
-
Pack a column with Amberlite XAD-16 resin.
-
Load the defatted crude extract onto the column.
-
Elute with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor the presence of pCoQAs using thin-layer chromatography or HPLC.
-
-
Sephadex LH-20 Chromatography:
-
Pool the fractions containing the desired compounds.
-
Further purify the pooled fractions on a Sephadex LH-20 column.
-
Elute with a methanol:water mixture (e.g., 1:1, v/v).
-
Collect and concentrate the purified fractions.
-
HPLC-MS Analysis
Objective: To identify and quantify pCoQA isomers.
Instrumentation:
-
HPLC system with a C18 column
-
Mass spectrometer with an ESI source
Typical Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.5 mL/min
-
MS Detection: Negative ion mode, scanning a mass range of m/z 100-1000.
NMR Spectroscopy
Objective: To confirm the structure of isolated isomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., Methanol-d4)
Procedure:
-
Dissolve a pure sample of the isolated isomer in the deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Analyze the spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.
Quantitative Data Summary
The following tables summarize key quantitative data for p-coumaroylquinic acid isomers.
Table 1: HPLC-MS Characterization of p-Coumaroylquinic Acid Isomers
| Isomer | Retention Time (min) | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |
| 3-O-p-coumaroylquinic acid | Varies | 337 | 191, 173, 163, 145, 119 |
| 4-O-p-coumaroylquinic acid | Varies | 337 | 191, 173, 163, 145 |
| 5-O-p-coumaroylquinic acid | Varies | 337 | 191, 179, 163, 145 |
Note: Retention times are column and method-dependent. Fragmentation patterns are key for identification.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for p-Coumaroylquinic Acid Isomers in Methanol-d4
| Proton | 3-O-pCoQA | 4-O-pCoQA | 5-O-pCoQA |
| H-2ax | 2.15 | 2.20 | 2.08 |
| H-2eq | 2.25 | 2.30 | 2.15 |
| H-3 | 5.38 | 4.15 | 3.85 |
| H-4 | 4.18 | 5.35 | 4.10 |
| H-5 | 3.90 | 3.95 | 5.30 |
| H-6ax | 2.05 | 2.10 | 2.20 |
| H-6eq | 2.30 | 2.35 | 2.25 |
| H-7' (vinyl) | 7.60 (d, J=15.9 Hz) | 7.62 (d, J=15.9 Hz) | 7.58 (d, J=15.9 Hz) |
| H-8' (vinyl) | 6.35 (d, J=15.9 Hz) | 6.38 (d, J=15.9 Hz) | 6.30 (d, J=15.9 Hz) |
| H-2', H-6' | 7.45 (d, J=8.6 Hz) | 7.48 (d, J=8.6 Hz) | 7.42 (d, J=8.6 Hz) |
| H-3', H-5' | 6.80 (d, J=8.6 Hz) | 6.82 (d, J=8.6 Hz) | 6.78 (d, J=8.6 Hz) |
Note: Chemical shifts and coupling constants (J) are approximate and can vary slightly based on experimental conditions.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of pCoQA isomers and a potential signaling pathway associated with their biological activity.
Caption: Experimental workflow for the isolation and characterization of p-coumaroylquinic acid isomers.
Caption: Postulated anti-inflammatory and antioxidant signaling pathways of p-coumaroylquinic acids.
References
Spectroscopic and Biological Insights into trans-5-O-(4-coumaroyl)-D-quinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-5-O-(4-coumaroyl)-D-quinic acid, a naturally occurring phenolic compound, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols for its isolation. Furthermore, this document explores the compound's interaction with cellular signaling pathways, offering valuable insights for researchers in drug discovery and natural product chemistry.
Spectroscopic Data
The structural elucidation of trans-5-O-(4-coumaroyl)-D-quinic acid is dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for trans-5-O-(4-coumaroyl)-D-quinic acid
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinic Acid Moiety | |||
| 2 | 2.00 / 2.19 | m | |
| 3 | 4.13 | m | |
| 4 | 3.73 | dd | 7.0, 4.5 |
| 5 | 5.27 | m | |
| 6 | 2.18 | m | |
| p-Coumaroyl Moiety | |||
| 2' | 7.45 | d | 8.5 |
| 3' | 6.80 | d | 8.5 |
| 5' | 6.80 | d | 8.5 |
| 6' | 7.45 | d | 8.5 |
| 7' (α) | 6.22 | d | 16.0 |
| 8' (β) | 7.55 | d | 16.0 |
Table 2: ¹³C NMR Spectroscopic Data for trans-5-O-(4-coumaroyl)-D-quinic acid (126 MHz, CD₃OD) [1]
| Atom No. | Chemical Shift (δ, ppm) |
| Quinic Acid Moiety | |
| 1 (C=O) | 177.02 |
| 2 | 38.77 |
| 3 | 71.15 |
| 4 | 73.41 |
| 5 | 72.00 |
| 6 | 38.22 |
| 7 | 76.15 |
| p-Coumaroyl Moiety | |
| 1' | 127.23 |
| 2' | 131.18 |
| 3' | 116.80 |
| 4' | 161.28 |
| 5' | 116.80 |
| 6' | 131.18 |
| 7' (α, C=O) | 168.61 |
| 8' (β) | 115.33 |
| 9' | 146.68 |
Mass Spectrometry (MS)
Table 3: LC-MS Data for trans-5-O-(4-coumaroyl)-D-quinic acid
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₈ | [2] |
| Molecular Weight | 338.31 g/mol | [2] |
| Precursor m/z ([M-H]⁻) | 337 | [2] |
| Ionization Mode | ESI Negative | [2] |
| Instrument 1 | Esquire QIT | |
| Instrument 2 | API 3000 QqQ |
UV-Visible Spectroscopy
The UV-Vis spectrum of trans-5-O-(4-coumaroyl)-D-quinic acid is primarily dictated by the p-coumaroyl moiety. In methanol, the parent compound, p-coumaric acid, exhibits an absorption maximum (λmax) at 315 nm.
Experimental Protocols
Isolation of trans-5-O-(4-coumaroyl)-D-quinic acid from Plant Material
The following protocol outlines a general method for the isolation and purification of trans-5-O-(4-coumaroyl)-D-quinic acid from plant sources, such as immature pear fruit.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of trans-5-O-(4-coumaroyl)-D-quinic acid.
Detailed Steps:
-
Plant Material Preparation: The selected plant material (e.g., immature pear fruit) is washed, dried, and ground into a fine powder.
-
Extraction: The powdered material is extracted with 60% aqueous ethanol at room temperature with continuous stirring or sonication. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The ethanol is then removed from the filtrate under reduced pressure using a rotary evaporator.
-
Column Chromatography: The concentrated aqueous extract is subjected to column chromatography using a non-polar adsorbent resin such as Amberlite XAD-2. The column is washed with water to remove sugars and other polar impurities.
-
Elution: The desired phenolic compounds, including trans-5-O-(4-coumaroyl)-D-quinic acid, are eluted from the column using a stepwise gradient of methanol in water.
-
Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection to identify those containing the target compound.
-
Purification: Fractions enriched with trans-5-O-(4-coumaroyl)-D-quinic acid are pooled and subjected to further purification using preparative HPLC.
-
Structure Verification: The purity and identity of the isolated compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity and Signaling Pathways
Polyphenolic compounds are known to interact with various cellular signaling pathways. While direct studies on the effect of trans-5-O-(4-coumaroyl)-D-quinic acid on specific signaling cascades are limited, related compounds and polyphenols, in general, have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.
Hypothesized Interaction with the MAPK Signaling Pathway
Caption: Hypothesized modulatory effect of trans-5-O-(4-coumaroyl)-D-quinic acid on the MAPK/ERK pathway.
The diagram above illustrates a simplified representation of the MAPK/ERK pathway. It is hypothesized that, like other polyphenols, trans-5-O-(4-coumaroyl)-D-quinic acid may exert its biological effects by inhibiting key kinases in this pathway, such as MEK or ERK. This potential inhibition could lead to the downstream modulation of transcription factors and ultimately affect cellular responses. Further research is required to validate this specific mechanism of action for trans-5-O-(4-coumaroyl)-D-quinic acid.
Conclusion
This technical guide provides a consolidated resource of the available spectroscopic data for trans-5-O-(4-coumaroyl)-D-quinic acid, a detailed experimental protocol for its isolation, and a prospective view of its potential interaction with cellular signaling pathways. This information is intended to serve as a valuable tool for researchers engaged in the study of natural products and their therapeutic applications. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its pharmacological potential.
References
In Vitro Antioxidant Activity of p-Coumaroylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaroylquinic acids (p-CQAs) are a group of naturally occurring phenolic compounds formed by the esterification of p-coumaric acid and quinic acid. They are found in a variety of plant-based foods and beverages, including coffee, fruits, and vegetables. As members of the hydroxycinnamic acid family, p-CQAs are recognized for their potential health benefits, which are largely attributed to their antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of p-coumaroylquinic acid, focusing on the core methodologies used for its evaluation and the available data on its efficacy. While direct quantitative data for specific p-coumaroylquinic acid isomers (3-p-CQA, 4-p-CQA, and 5-p-CQA) is limited in publicly available literature, this guide synthesizes existing data on the closely related p-coumaric acid and other phenolic compounds to provide a comparative context for their potential antioxidant capacity.
Quantitative Antioxidant Activity Data
The antioxidant activity of phenolic compounds is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
The following tables summarize the available quantitative data for p-coumaric acid and other relevant phenolic compounds. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50 values)
The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | IC50 (µM) | IC50 (µg/mL) | Reference |
| p-Coumaric Acid | 1400 - 1600 | ~255.69 | [1] |
| Ascorbic Acid (Standard) | - | 43.2 | [2] |
| Trolox (Standard) | - | 6.3 | [2] |
| Caffeic Acid | - | 5.9 | [2] |
| Ferulic Acid | - | 9.9 | [2] |
Table 2: ABTS Radical Scavenging Activity (TEAC values)
TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in comparison to the standard, Trolox. A higher TEAC value signifies greater antioxidant activity.
| Compound | TEAC (mM Trolox equivalents/mM compound) | Reference |
| p-Coumaric Acid | Data not readily available | |
| Caffeoylquinic acid isomers | Qualitatively high | |
| Dicaffeoylquinic acid isomers | Qualitatively higher than CQA isomers |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Values
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are expressed as µM Fe²⁺ equivalents.
| Compound | FRAP Value (µM Fe²⁺) at various concentrations | Reference |
| p-Coumaric Acid | 24 - 113 | |
| Gallic Acid | 494 - 5033 | |
| Caffeic Acid | Higher than p-coumaric acid |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) Values
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation. Results are expressed as µmol of Trolox Equivalents (TE) per gram or µmol of the compound.
| Compound | ORAC Value (µM TE) at various concentrations | Reference |
| p-Coumaric Acid | 20 - 33 | |
| Rosmarinic Acid | 50 - 92 |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
Workflow:
Caption: General workflow for the DPPH antioxidant assay.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and stored in a dark container to prevent degradation.
-
Sample and Standard Preparation: Prepare stock solutions of the p-coumaroylquinic acid isomers and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample or standard dilution to the wells.
-
Add the DPPH working solution to each well.
-
Include a blank control containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample/standard. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample/standard.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization that is measured spectrophotometrically.
Workflow:
Caption: General workflow for the ABTS antioxidant assay.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Preparation of ABTS•⁺ Working Solution: Before use, dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare stock solutions of the p-coumaroylquinic acid isomers and a standard antioxidant (e.g., Trolox) in a suitable solvent. From the stock solutions, prepare a series of dilutions.
-
Assay Procedure:
-
Add a specific volume of the ABTS•⁺ working solution to a cuvette or microplate well.
-
Add a small volume of the sample or standard solution and mix thoroughly.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the calibration curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Workflow:
Caption: General workflow for the FRAP antioxidant assay.
Methodology:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Sample and Standard Preparation: Prepare a series of dilutions of the p-coumaroylquinic acid isomers and a ferrous sulfate (FeSO₄·7H₂O) standard.
-
Assay Procedure:
-
Add a specific volume of the FRAP reagent to a test tube or microplate well.
-
Add a small volume of the sample or standard solution and mix.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and expressed as µmol of Fe²⁺ equivalents per gram or µmol of the sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Workflow:
Caption: General workflow for the ORAC antioxidant assay.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a solution of AAPH in the same phosphate buffer. This solution should be made fresh daily.
-
Prepare a series of Trolox standards and sample dilutions in the phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution to each well.
-
Add the sample, standard, or blank (buffer) to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE).
Potential Signaling Pathway: Nrf2 Activation
Beyond direct radical scavenging, phenolic compounds like p-coumaric acid can exert antioxidant effects by modulating intracellular signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Caption: Nrf2 signaling pathway activation by p-coumaroylquinic acid.
Conclusion
p-Coumaroylquinic acids represent a promising class of natural antioxidants. While direct quantitative data on the in vitro antioxidant activity of individual p-CQA isomers is still emerging, the information available for the parent compound, p-coumaric acid, and related phenolic compounds suggests a significant potential for free radical scavenging and the modulation of cellular antioxidant defenses. The standardized protocols provided in this guide offer a robust framework for the systematic evaluation of p-CQAs and other novel antioxidant compounds. Further research is warranted to fully elucidate the structure-activity relationships of p-CQA isomers and their precise mechanisms of action, which will be crucial for their development as potential therapeutic agents or functional food ingredients.
References
Methodological & Application
Synthesis of p-Coumaroylquinic Acid Isomers: A Guide to Protecting Group Strategies
Application Notes & Protocols for Researchers in Drug Discovery and Development
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of four major isomers of p-coumaroylquinic acid: 1-O-p-coumaroylquinic acid, 3-O-p-coumaroylquinic acid, 4-O-p-coumaroylquinic acid, and 5-O-p-coumaroylquinic acid. The synthesis of these commercially unavailable isomers is crucial for research into their biological activities and potential therapeutic applications. The described methodologies rely on a strategic use of protecting groups to achieve regioselective esterification of (-)-quinic acid with p-coumaric acid. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
p-Coumaroylquinic acids are a class of phenolic compounds found in various plants and are esters formed between p-coumaric acid and quinic acid.[1] These compounds exhibit a range of biological activities, making them interesting candidates for pharmaceutical research and development. The specific isomerism, determined by the position of the p-coumaroyl group on the quinic acid ring, can significantly influence their biological effects. The synthesis of specific, pure isomers is therefore essential for detailed structure-activity relationship studies.
The primary challenge in the synthesis of these isomers lies in the regioselective esterification of one of the four hydroxyl groups of quinic acid. This is overcome by employing a protecting group strategy, where specific hydroxyl groups are temporarily blocked to direct the acylation to the desired position. This document outlines the distinct protection, esterification, and deprotection strategies for the synthesis of the 1-O, 3-O, 4-O, and 5-O isomers of p-coumaroylquinic acid.
General Experimental Workflow
The overall synthetic strategy for producing p-coumaroylquinic acid isomers involves a multi-step process that begins with the selective protection of the hydroxyl and carboxyl groups of (-)-quinic acid. The protected quinic acid is then esterified with an activated form of p-coumaric acid, typically p-acetylcoumaroyl chloride. The final step involves the removal of all protecting groups to yield the desired p-coumaroylquinic acid isomer.
Data Presentation: Synthesis Yields
The following table summarizes the reported yields for the key steps in the synthesis of the four p-coumaroylquinic acid isomers.
| Isomer | Synthesis Step | Protecting Group(s) | Reagents & Conditions | Yield (%) | Reference |
| 1-O-p-coumaroylquinic acid | Protection | Lactone formation (3,4,5-OH protected) | Modified literature procedure | 72 | [1] |
| Esterification | - | p-acetylcoumaroyl chloride, DMAP, pyridine, CH₂Cl₂ | 57 | [1] | |
| Deprotection | - | 2N HCl / THF | 84 | [1] | |
| 3-O-p-coumaroylquinic acid | Protection | Methyl ester (COOH), Acetonide (4,5-OH) | MeOH; 2,2,3,3-tetramethoxybutane | 15 (overall) | [1] |
| Esterification | - | p-acetylcoumaroyl chloride | 74 | ||
| Deprotection | - | 2N HCl / THF | 62 (conversion) | ||
| 4-O-p-coumaroylquinic acid | Protection | Lactone (5-OH), Benzyl ether (3-OH) | Dehydration; Benzylation | - | |
| Esterification | - | p-acetylcoumaroyl chloride | - | ||
| Deprotection | - | H₂, Pd/C; 2N HCl / THF | - | ||
| 5-O-p-coumaroylquinic acid | Protection | Ethyl ester (COOH), Lactone (3,4-OH protected) | NaOEt, EtOH | - | |
| Esterification | - | p-acetylcoumaroyl chloride, DMAP, pyridine, CH₂Cl₂ | 48 | ||
| Deprotection | - | 2N HCl / THF | 77 |
Note: Yields for the synthesis of 4-O-p-coumaroylquinic acid were not explicitly provided in the primary reference.
Experimental Protocols
General Considerations: Preparation of p-Acetylcoumaroyl Chloride
A common reagent in the synthesis of p-coumaroylquinic acid isomers is p-acetylcoumaroyl chloride. This is prepared from p-coumaric acid by first protecting the phenolic hydroxyl group as an acetate ester, followed by conversion of the carboxylic acid to the acid chloride.
Protocol 1: Synthesis of 1-O-p-coumaroylquinic acid
This synthesis involves the protection of the 3, 4, and 5-hydroxyl groups of quinic acid through lactone formation, followed by esterification of the 1-hydroxyl group and subsequent deprotection.
1. Protection of (-)-Quinic Acid:
-
The hydroxyl groups at positions 3, 4, and 5 are protected via a modified literature procedure to form a lactone. This intermediate is obtained in a 72% yield and can be used in the next step without further purification.
2. Esterification:
-
The protected quinic acid lactone is dissolved in dichloromethane.
-
4-(Dimethylamino)pyridine (DMAP) and pyridine are added to the solution.
-
p-Acetylcoumaroyl chloride is added, and the reaction is stirred at room temperature for 24 hours.
-
The resulting protected ester is purified by column chromatography to yield the product in 57% yield.
3. Deprotection:
-
The protected ester is dissolved in a 4:1 mixture of 2N HCl and tetrahydrofuran (THF).
-
The solution is stirred at room temperature for 11 days.
-
Purification yields 1-O-p-coumaroylquinic acid in 84% yield.
Protocol 2: Synthesis of 3-O-p-coumaroylquinic acid
The synthesis of the 3-O isomer requires protection of the carboxylic acid and the hydroxyl groups at positions 4 and 5.
1. Protection of (-)-Quinic Acid:
-
The carboxylic acid group of (-)-quinic acid is first protected by esterification with methanol to form methyl quinate.
-
The hydroxyl groups at positions 4 and 5 are then protected using 2,2,3,3-tetramethoxybutane to form an acetonide.
-
The overall yield for these two protection steps is 15%.
2. Esterification:
-
The protected methyl quinate is reacted with p-acetylcoumaroyl chloride under standard esterification conditions.
-
The resulting ester is purified by column chromatography to give a 74% yield.
3. Deprotection:
-
The protected ester is treated with a 3:1 mixture of 2N HCl and THF for 6 days.
-
This deprotection step can lead to acyl migration, resulting in a mixture of 3-O and 4-O-p-coumaroylquinic acid. The reaction should be monitored by ¹H-NMR. A 62% conversion to a 4:1 mixture of the 3-O and 4-O isomers is reported.
Protocol 3: Synthesis of 4-O-p-coumaroylquinic acid
The synthesis of the 4-O isomer involves protection of the hydroxyl groups at positions 3 and 5.
1. Protection of (-)-Quinic Acid:
-
(-)-Quinic acid is first dehydrated to form 1,5-γ-quinide, protecting the 5-hydroxyl group as a lactone.
-
The 3-hydroxyl group is then protected, for example, as a benzyl ether.
2. Esterification:
-
The protected quinide is esterified at the 4-hydroxyl position with p-acetylcoumaroyl chloride.
3. Deprotection:
-
The protecting groups are removed. The benzyl group can be removed by hydrogenolysis (H₂, Pd/C), and the lactone and acetyl group can be hydrolyzed under acidic conditions (e.g., 2N HCl / THF).
-
Acyl migration to the 3- and 5-positions can occur during deprotection.
Protocol 4: Synthesis of 5-O-p-coumaroylquinic acid
The synthesis of the 5-O isomer can be achieved by protecting the 3- and 4-hydroxyl groups.
1. Protection of (-)-Quinic Acid:
-
The same lactone intermediate used for the 1-O isomer synthesis (protecting the 3- and 4-hydroxyl groups) is used as the starting material.
-
The lactone ring is opened, and the carboxylic acid is protected as an ethyl ester by treatment with sodium ethoxide in ethanol.
2. Esterification:
-
The resulting protected quinic acid derivative is esterified with p-acetylcoumaroyl chloride using DMAP and pyridine in dichloromethane.
-
The protected ester is obtained in 48% yield after column chromatography. The 1-hydroxyl group, being axial, does not typically react under these mild conditions.
3. Deprotection:
-
The protected ester is deprotected using 2N HCl in THF for 6 days.
-
5-O-p-coumaroylquinic acid is obtained in 77% yield.
Conclusion
The synthesis of p-coumaroylquinic acid isomers is a challenging but achievable task through the careful application of protecting group chemistry. The protocols outlined in this document provide a foundation for the regioselective synthesis of the 1-O, 3-O, 4-O, and 5-O isomers. Researchers should be aware of potential side reactions, such as acyl migration, and may need to optimize reaction conditions and purification methods for their specific applications. The availability of these pure isomers will facilitate further investigation into their biological properties and potential as therapeutic agents.
References
Application Note: HPLC Method for the Separation and Quantification of Coumaroylquinic Acids
AN-HPLC-CQA-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumaroylquinic acids (pCoQAs) are a class of phenolic compounds formed from the esterification of p-coumaric acid and quinic acid.[1] These compounds are found in a variety of plant species and food products, including coffee, fruits, and vegetables.[1] As a subgroup of chlorogenic acids, they exhibit significant antioxidant properties and are of great interest for their potential health benefits, including roles in preventing cardiovascular diseases and type 2 diabetes.[1][2]
The analysis of pCoQAs is challenging due to the existence of multiple positional isomers, such as 3-O-p-coumaroylquinic acid (3-pCoQA), 4-O-p-coumaroylquinic acid (4-pCoQA), and 5-O-p-coumaroylquinic acid (5-pCoQA).[1] These isomers have the same mass and similar spectral properties, making their separation and individual quantification critical for accurate analysis. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC), coupled with UV or Mass Spectrometry (MS) detection is the most widely employed technique for this purpose. This application note provides detailed protocols for the separation and quantification of pCoQA isomers using RP-HPLC.
Experimental Protocols
This section details the methodologies for analyzing coumaroylquinic acids. Two common methods are presented: a standard RP-HPLC-UV method suitable for routine quantification and a more advanced UPLC-MS/MS method for high-resolution separation and sensitive detection.
Protocol 1: RP-HPLC with UV Detection
This protocol is adapted from methods developed for the analysis of phenolic acids in various plant and food matrices.
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, degasser, thermostatted column compartment, autosampler, and Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Formic acid or Acetic acid (analytical grade)
-
Reference standards: 3-pCoQA, 4-pCoQA, 5-pCoQA (as available).
-
2. Preparation of Solutions
-
Mobile Phase A: Water with 0.1% formic acid or 1% glacial acetic acid. The pH should be controlled to ensure consistent separation.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Standard Stock Solutions: Prepare individual stock solutions of pCoQA isomers at a concentration of 1000 µg/mL in methanol. Store at 4°C in the dark.
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 0.5–100 mg/L).
3. Sample Preparation (General Procedure)
-
Homogenize the sample material (e.g., ground coffee beans, lyophilized plant tissue).
-
Extract a known quantity of the homogenized sample with a solvent mixture, typically aqueous methanol or ethanol, often with sonication to improve extraction efficiency.
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
For complex matrices, a Solid Phase Extraction (SPE) step using C18 or other suitable cartridges may be necessary to remove interferences.
4. Chromatographic Conditions
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (Water + 1% Acetic Acid) and Mobile Phase B (Methanol).
-
Example Isocratic Method: Water:Methanol:Glacial Acetic Acid (65:34:1 v/v/v).
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: Diode Array Detector (DAD) set at 310 nm or 325 nm.
-
Run Time: Approximately 15-20 minutes for an isocratic method, potentially longer for gradient elution to resolve all isomers.
Protocol 2: UPLC-QTOF-MS/MS Method
This protocol is designed for high-resolution separation and comprehensive identification of pCoQA isomers and other related chlorogenic acids, based on advanced analytical techniques.
1. Instrumentation and Materials
-
UPLC System: ACQUITY UPLC system (Waters Corp.) or equivalent, with a conditioned autosampler.
-
Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters BEH C8 column (150 mm × 2.1 mm, 1.7 µm) or similar sub-2 µm particle size column.
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standards for pCoQA isomers.
-
2. Preparation of Solutions
-
Mobile Phase A: Water with 10 mM formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM formic acid.
-
Standard and Sample Solutions: Prepared as described in Protocol 1, but using LC-MS grade solvents and filtered through 0.22 µm filters.
3. Chromatographic Conditions
-
Column: Waters BEH C8 (150 mm × 2.1 mm, 1.7 µm)
-
Gradient Program:
-
Start with 2% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over approximately 25 minutes.
-
Hold for a few minutes before re-equilibrating to initial conditions.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 1 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-), as it provides extensive structural information for phenolic acids.
-
Scan Range: m/z 50–1000.
-
MS/MS Fragmentation: Use in-source collision-induced dissociation (ISCID) or targeted MS/MS experiments to generate characteristic fragment ions for isomer identification. For pCoQA, precursor ion [M-H]⁻ is at m/z 337, with key fragments at m/z 191 (quinic acid) and 163 (coumaric acid).
Data Presentation
Quantitative data from various studies are summarized below to provide a reference for expected results.
Table 1: HPLC Method Parameters and Validation Data for Phenolic Acid Analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Analyte | p-Coumaric Acid | p-Coumaric Acid | 3-CQA, 4-CQA, 5-CQA |
| Column | RP-C18 (250x4.6 mm, 5µ) | Not specified | C18 |
| Mobile Phase | Water:Methanol:Acetic Acid (65:34:1) | Water (pH 3.5):Acetonitrile (77:23) | Gradient with o-phosphoric acid and ACN |
| Detection (nm) | 310 | 305 | 325 |
| Linearity Range | 2–10 µg/mL | 0.5–15 mg/L | 0.50–1000.00 mg/L |
| LOD | 0.302 µg/mL | 0.01 mg/L | Varies by compound |
| LOQ | 0.99 µg/mL | 0.04 mg/L | Varies by compound |
| Recovery (%) | Good (not specified) | Not specified | Not specified |
Note: Data for CQA isomers are included as they are structurally related and often analyzed concurrently. 3-CQA, 4-CQA, and 5-CQA refer to caffeoylquinic acid isomers.
Table 2: Representative Retention Times (tʀ) for Coumaroylquinic and Caffeoylquinic Acid Isomers.
| Compound | Elution Order (Fast HPLC) |
|---|---|
| 3-Caffeoylquinic acid (3-CQA) | 1 |
| 5-Caffeoylquinic acid (5-CQA) | 2 |
| 4-Caffeoylquinic acid (4-CQA) | 3 |
| 5-Feruloylquinic acid (5-FQA) | 4 |
| 3,4-Dicaffeoylquinic acid (3,4-diCQA) | 5 |
| 3,5-Dicaffeoylquinic acid (3,5-diCQA) | 6 |
| 4,5-Dicaffeoylquinic acid (4,5-diCQA) | 7 |
Note: Elution order can vary significantly based on the column chemistry (e.g., C18 vs. Phenyl), mobile phase composition (Methanol vs. Acetonitrile), and temperature. Typically, for pCoQA isomers on a C18 column, the elution order is 3-pCoQA, 5-pCoQA, then 4-pCoQA.
Mandatory Visualization
Caption: General Workflow for HPLC Analysis of Coumaroylquinic Acids.
Caption: Formation of p-Coumaroylquinic Acid Isomers.
References
Application Notes & Protocols for the Extraction and Purification of p-Coumaroylquinic Acids from Plant Material
Introduction
p-Coumaroylquinic acids (pCoQAs) are a class of phenolic compounds formed by the esterification of p-coumaric acid and quinic acid.[1] As a subgroup of chlorogenic acids, they are widely distributed in the plant kingdom, notably in coffee beans, fruits, and various medicinal plants.[2][3][4] These compounds are of significant interest to researchers and drug development professionals due to their potential biological activities, including antioxidant properties.[5] The effective extraction and purification of pCoQAs from complex plant matrices are critical steps for their structural characterization, pharmacological evaluation, and potential commercial application.
This document provides detailed protocols for various extraction and purification techniques applicable to p-coumaroylquinic acids, supported by quantitative data from scientific literature. It is intended to serve as a practical guide for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Part 1: Extraction of p-Coumaroylquinic Acids
The initial step in isolating pCoQAs involves their extraction from the raw plant material. The choice of extraction method and solvent significantly influences the yield and purity of the final extract. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional methods by reducing extraction time and solvent consumption.
General Experimental Workflow for Extraction
The overall process for extracting pCoQAs from plant material follows a series of fundamental steps, from sample preparation to obtaining a crude extract ready for purification.
Caption: General workflow for the extraction of p-coumaroylquinic acids.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves (>20 kHz) to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, enhancing solvent penetration and mass transfer, which facilitates the release of bioactive compounds. This method is noted for its efficiency, reduced extraction times, and ability to operate at lower temperatures, thus preventing the degradation of thermolabile compounds.
Detailed Methodology:
-
Sample Preparation : Dry the plant material (e.g., leaves, seeds) in shade or a ventilated oven at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 50 mesh).
-
Extraction Setup : Place a known quantity of the powdered plant material (e.g., 1 g) into an extraction vessel (e.g., a 50 mL flask).
-
Solvent Addition : Add the chosen extraction solvent. Ethanol-water mixtures are commonly effective. The liquid-to-solid ratio (LSR) is a critical parameter; ratios between 10-50 mL/g are often tested.
-
Sonication : Immerse the probe of a sonicator into the slurry. Perform the extraction by applying ultrasonic waves. Key parameters to optimize include:
-
Sonication Amplitude : Typically ranges from 60% to 100%.
-
Extraction Time : Can be as short as a few minutes (e.g., 2-10 min).
-
Pulse Cycle : A pulse cycle (e.g., 0.6 s on, 0.4 s off) can prevent overheating.
-
Temperature : Maintain a constant, low temperature (e.g., 20-60°C) using a cooling water bath to prevent compound degradation.
-
-
Post-Extraction : After sonication, separate the extract from the solid residue by centrifugation or filtration through filter paper.
-
Concentration : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Table 1: Quantitative Data for Ultrasound-Assisted Extraction of p-Coumaric Acid and Related Phenols
| Parameter | Value | Plant Material / Compound | Extraction Efficiency / Yield | Reference |
|---|---|---|---|---|
| Optimal Conditions | ||||
| Temperature | 60°C | p-Coumaric & Ferulic Acid | >80% | |
| pH | 2 | p-Coumaric & Ferulic Acid | >80% | |
| Extraction Time | 3 min | p-Coumaric & Ferulic Acid | >80% | |
| Solvent | Ionic Liquid (1-Butyl-3-methylimidazolium Hexafluorophosphate) | p-Coumaric & Ferulic Acid | >80% | |
| Parameter Ranges | ||||
| Sonication Amplitude | 60 - 100% | Psidium cattleianum leaves | 155.31 mg/g DM (optimal) | |
| Extraction Time | 2 - 9 min | Laurus nobilis leaves | 17.96 mg/L (p-coumaric acid) |
| Ethanol Concentration | 30 - 70% | Laurus nobilis leaves | 17.96 mg/L (p-coumaric acid) | |
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the plant material. This creates localized high pressure and temperature, causing the cell structure to rupture and release target compounds into the solvent. MAE is known for its high speed, efficiency, and reduced solvent usage compared to conventional methods.
Detailed Methodology:
-
Sample Preparation : Prepare the dried and powdered plant material as described for UAE.
-
Extraction Setup : Place a known amount of the powdered sample into a microwave-safe extraction vessel.
-
Solvent Addition : Add the extraction solvent. Hydroethanolic solutions (e.g., 50% ethanol) are often effective.
-
Microwave Irradiation : Place the vessel in a microwave extractor. The key parameters to control are:
-
Microwave Power : Typically ranges from 240 W to 800 W.
-
Extraction Time : Usually very short, from 1 to 5 minutes.
-
Liquid-to-Solid Ratio (LSR) : Ratios of 10-50 mL/g are common.
-
Temperature : Can be set and controlled in advanced microwave systems, often up to 130°C.
-
-
Cooling : After irradiation, allow the sample to cool to room temperature.
-
Separation and Concentration : Filter the extract to remove solid debris and concentrate the solvent using a rotary evaporator to yield the crude extract.
Table 2: Quantitative Data for Microwave-Assisted Extraction of Phenolic Compounds
| Parameter | Value | Plant Material | Yield / TPC | Reference |
|---|---|---|---|---|
| Optimal Conditions | ||||
| Microwave Power | 400 W | Passion Fruit Peels | - | |
| Extraction Time | 2 min | Passion Fruit Peels | - | |
| Liquid-to-Solid Ratio | 20 mL/g | Passion Fruit Peels | - | |
| Temperature | 130°C | Maritime Pine Bark | 11.13% (w/w) | |
| Solvent | 50% Ethanol | Maritime Pine Bark | 3.10 mg GAE/mL | |
| General Findings | ||||
| Comparison | MAE > Maceration | Olive By-products | Higher yield in shorter time |
| Solvent Polarity | Water > 60% Methanol > 60% Acetone | Aromatic Plants | Decreasing yield with decreasing polarity | |
Part 2: Purification of p-Coumaroylquinic Acids
Crude plant extracts are complex mixtures requiring further purification to isolate specific compounds like pCoQAs. Column chromatography and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for this purpose.
General Experimental Workflow for Purification
Following extraction, the crude product undergoes one or more chromatographic steps to isolate the target pCoQAs from other phytochemicals.
Caption: General workflow for the purification of p-coumaroylquinic acids.
Protocol 3: Column Chromatography (CC)
Column chromatography is a versatile technique used for the large-scale separation of compounds from a mixture. For phenolic compounds, common stationary phases include silica gel, Sephadex LH-20, and Polyamide.
Detailed Methodology:
-
Column Packing :
-
Select a glass column of appropriate size.
-
Prepare a slurry of the stationary phase (e.g., silica gel 230-400 mesh) in the initial, non-polar eluent (e.g., petroleum ether or chloroform).
-
Pour the slurry into the column, allowing the stationary phase to settle into a uniform bed without air bubbles.
-
-
Sample Loading :
-
Dissolve the crude extract in a minimal amount of solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the fine powder to the top of the packed column.
-
-
Elution :
-
Begin elution with a non-polar solvent or solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, starting with petroleum ether and gradually adding acetone or ethyl acetate. A common solvent system for separating phenolic acids is chloroform:methanol:formic acid.
-
Maintain a constant flow rate (e.g., 5 cm of solvent decrease per minute).
-
-
Fraction Collection : Collect the eluate in sequential fractions using test tubes.
-
Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify which fractions contain the target pCoQAs.
-
Pooling and Concentration : Combine the fractions containing the pure compound and evaporate the solvent to obtain the purified pCoQA.
Table 3: Parameters for Column Chromatography Purification
| Stationary Phase | Mobile Phase System (Example Gradient) | Target Compounds | Reference |
|---|---|---|---|
| Silica Gel | Petroleum ether -> Petroleum ether:Acetone (85:15) | p-Coumaric acid | |
| Sephadex LH-20 | Acetone | p-Coumaric acid |
| Polyamide / Amberlite Resins | Water -> Ethanol -> Acetone-Water | General Phenolics | |
Protocol 4: High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution separation technique used for both analytical quantification and preparative purification of pCoQAs. Reversed-phase columns (e.g., C18) are most commonly used.
Detailed Methodology:
-
System Preparation :
-
Use an HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Diode Array Detector, DAD).
-
Select a reversed-phase column (e.g., RP-C18, 250 mm × 4.6 mm, 5 µm).
-
Prepare the mobile phase, which typically consists of an aqueous acidic solution (e.g., water with 1% glacial acetic acid) and an organic solvent (e.g., methanol or acetonitrile). Degas the mobile phase before use.
-
-
Sample Preparation : Dissolve the partially purified extract or crude sample in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Mobile Phase : An example isocratic system is water:methanol:glacial acetic acid (65:34:1 v/v/v). A gradient elution may also be used for complex mixtures.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection Wavelength : Monitor the column effluent at a wavelength where pCoQAs show maximum absorbance, typically around 310-325 nm.
-
Column Temperature : Maintain a constant temperature, e.g., 25-30°C.
-
-
Injection and Data Acquisition : Inject the sample into the HPLC system. The retention time for p-coumaric acid under specific conditions has been reported as 6.617 min.
-
Preparative HPLC : For purification, use a larger-scale preparative column. Collect the fraction corresponding to the pCoQA peak as it elutes from the column. Multiple injections may be necessary to process the entire sample.
-
Post-Purification : Evaporate the solvent from the collected fraction to obtain the highly purified pCoQA.
Table 4: HPLC Conditions for p-Coumaric and p-Coumaroylquinic Acids
| Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Compound | Reference |
|---|---|---|---|---|---|
| RP-C18 | Water:Methanol:Glacial Acetic Acid (65:34:1) | 1.0 mL/min | 310 nm | p-Coumaric Acid | |
| RP-C18 | A: Acetonitrile, B: 0.1% Phosphoric Acid in Water (Gradient) | 0.9 mL/min | Not specified | Phenolic Acids | |
| Newcrom BH | Acetonitrile and Water with Phosphoric Acid | Not specified | 270 nm | Coumaric Acid Isomers |
| Not specified | A: 0.1% Formic Acid in Water, B: Acetonitrile (Gradient) | Not specified | 325 nm | p-Coumaroylquinic Acids | |
Conclusion
The successful isolation of p-coumaroylquinic acids from plant materials relies on a systematic approach involving efficient extraction followed by high-resolution purification. Modern methods such as UAE and MAE offer significant improvements in extraction efficiency and sustainability. The choice of the specific protocol should be tailored to the plant matrix, the scale of the operation, and the desired purity of the final product. The protocols and data presented here provide a comprehensive foundation for researchers to develop and optimize their own methods for isolating these valuable natural compounds.
References
- 1. arts.units.it [arts.units.it]
- 2. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of p-coumaroylquinic acids in commercial Coffea spp. of different geographical origin and in other wild coffee species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-5-O-(4-coumaroyl)-D-quinic acid as a Phytochemical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-5-O-(4-coumaroyl)-D-quinic acid, a member of the hydroxycinnamic acid family, is a naturally occurring phytochemical found in various plant species. As an ester of p-coumaric acid and quinic acid, it is of significant interest for its potential biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document provides detailed application notes and experimental protocols for the use of trans-5-O-(4-coumaroyl)-D-quinic acid as a phytochemical reference standard in research and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₈ | PubChem |
| Molecular Weight | 338.31 g/mol | PubChem |
| Appearance | Pale yellow powder | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO | General knowledge |
| Synonyms | 5-O-p-coumaroylquinic acid, 5-O-(E)-p-Coumaroylquinic acid | [1] |
Quantitative Data
Antioxidant Activity
The antioxidant capacity of trans-5-O-(4-coumaroyl)-D-quinic acid has been evaluated using standard radical scavenging assays. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the compound's potency as an antioxidant.
| Assay | IC₅₀ (µM) | Source |
| ABTS Radical Scavenging | 12.4 ± 0.1 | [2] |
| DPPH Radical Scavenging | 37.9 ± 0.5 | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is a general guideline for the quantitative analysis of trans-5-O-(4-coumaroyl)-D-quinic acid. Method optimization may be required depending on the matrix and instrumentation.
Objective: To determine the purity of a trans-5-O-(4-coumaroyl)-D-quinic acid reference standard or its concentration in a sample matrix.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
trans-5-O-(4-coumaroyl)-D-quinic acid reference standard
-
Sample for analysis
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve the trans-5-O-(4-coumaroyl)-D-quinic acid reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample containing trans-5-O-(4-coumaroyl)-D-quinic acid in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (starting point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-based linear gradient from a lower to a higher concentration of mobile phase B. For example, start with 5% B, increasing to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Monitor at the absorbance maximum of the coumaroyl moiety, typically around 310-325 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
-
Inject the sample and determine the concentration of trans-5-O-(4-coumaroyl)-D-quinic acid by interpolating its peak area from the standard curve.
-
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of trans-5-O-(4-coumaroyl)-D-quinic acid.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
trans-5-O-(4-coumaroyl)-D-quinic acid
-
Ascorbic acid (positive control)
-
96-well microplate
Instrumentation:
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of trans-5-O-(4-coumaroyl)-D-quinic acid in methanol (e.g., 1 mM).
-
Create a series of dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
Enzyme Inhibition Assay (Tyrosinase - Representative)
This protocol is adapted for tyrosinase inhibition, a common target for phenolic compounds. Researchers should adapt this for their specific enzyme of interest.
Objective: To determine the inhibitory effect of trans-5-O-(4-coumaroyl)-D-quinic acid on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
trans-5-O-(4-coumaroyl)-D-quinic acid
-
Kojic acid (positive control)
-
96-well microplate
Instrumentation:
-
Microplate reader
Procedure:
-
Prepare a stock solution of tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of trans-5-O-(4-coumaroyl)-D-quinic acid and kojic acid in a suitable solvent (e.g., DMSO, then dilute in buffer).
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound or control at various concentrations
-
Tyrosinase solution
-
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at regular intervals for 20-30 minutes to monitor the formation of dopachrome.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Cell-Based Assay (Anti-inflammatory Activity - Representative)
This protocol provides a general framework for assessing the anti-inflammatory effects of the compound on a cell line like RAW 264.7 macrophages.
Objective: To evaluate the ability of trans-5-O-(4-coumaroyl)-D-quinic acid to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
trans-5-O-(4-coumaroyl)-D-quinic acid
-
Dexamethasone (positive control)
-
Griess reagent
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of trans-5-O-(4-coumaroyl)-D-quinic acid or dexamethasone.
-
Pre-incubate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL), excluding the negative control wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve for the quantification of nitrite.
-
-
Cell Viability (e.g., MTT Assay):
-
Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Signaling Pathways and Visualizations
While direct studies on the signaling pathways modulated by trans-5-O-(4-coumaroyl)-D-quinic acid are limited, based on the activities of structurally related coumaroyl and quinic acid derivatives, it is plausible that this compound could influence key inflammatory and cellular growth pathways such as NF-κB and MAPK.[3]
General Experimental Workflow
Caption: General experimental workflow for the characterization of trans-5-O-(4-coumaroyl)-D-quinic acid.
Hypothetical NF-κB Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway by trans-5-O-(4-coumaroyl)-D-quinic acid.
Conclusion
trans-5-O-(4-coumaroyl)-D-quinic acid is a valuable phytochemical reference standard for investigating its biological activities. The provided protocols for HPLC analysis, antioxidant assays, and representative enzyme inhibition and cell-based assays serve as a foundation for researchers. Further studies are warranted to elucidate the specific molecular mechanisms and signaling pathways modulated by this compound, which may lead to the development of novel therapeutic agents.
References
Application of trans-5-O-(4-coumaroyl)-D-quinic Acid in Metabolomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-5-O-(4-coumaroyl)-D-quinic acid, a prominent member of the chlorogenic acid family, is a naturally occurring phenolic compound found in a wide variety of plant species. As an ester of p-coumaric acid and quinic acid, it plays a significant role in plant metabolism, contributing to defense mechanisms against pathogens and environmental stressors. In the field of metabolomics, this compound serves as a valuable biomarker for investigating plant-pathogen interactions, stress physiology, and the nutritional quality of food crops. Its presence and concentration can provide insights into the activation of specific metabolic pathways and the overall health status of the plant. This document provides detailed application notes and experimental protocols for the study of trans-5-O-(4-coumaroyl)-D-quinic acid in a metabolomics context.
Data Presentation
The concentration of trans-5-O-(4-coumaroyl)-D-quinic acid and its isomers can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes quantitative data from a study on various Coffea species, illustrating these differences.
| Coffee Species | 3-p-CoQA (mg/g) | 4-p-CoQA (mg/g) | 5-p-CoQA (mg/g) | Total pCoQAs (mg/g) |
| C. arabica (various origins) | 0.13 - 0.26 | 0.17 - 0.31 | 0.29 - 0.52 | 0.59 - 1.09 |
| C. canephora (various origins) | 0.08 - 0.15 | 0.11 - 0.19 | 0.16 - 0.31 | 0.35 - 0.65 |
| C. liberica | 0.15 | 0.20 | 0.23 | 0.58 |
| C. pseudozanguebariae | 0.03 | 0.04 | 0.05 | 0.12 |
| C. sessiliflora | 0.65 | 0.78 | 0.75 | 2.18 |
Data adapted from a study on p-coumaroylquinic acids in commercial and wild coffee species.[1] Values represent the range or average concentration in green coffee beans.
Experimental Protocols
The accurate identification and quantification of trans-5-O-(4-coumaroyl)-D-quinic acid in complex biological matrices require high-resolution analytical techniques. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is a powerful tool for this purpose.
Protocol 1: Sample Preparation from Plant Tissues
-
Harvesting and Storage: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.
-
Lyophilization and Grinding: Lyophilize the frozen tissue to remove water and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v) containing a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Vortex the mixture for 1 minute.
-
Sonication in an ice-water bath for 30 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Repeat the extraction process on the pellet for comprehensive recovery.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.
-
Protocol 2: UHPLC-QTOF-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is suitable for separating chlorogenic acid isomers.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-15 min: 2-50% B
-
15-18 min: 50-95% B
-
18-20 min: 95% B
-
20-21 min: 95-2% B
-
21-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically more sensitive for phenolic acids.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Acquisition Mode: Tandem Mass Spectrometry (MS/MS) or MSE (a data-independent acquisition mode).
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain characteristic fragment ions.
-
MRM Transitions (for targeted analysis):
-
trans-5-O-(4-coumaroyl)-D-quinic acid: Precursor ion [M-H]⁻ at m/z 337.09, with characteristic product ions at m/z 191.05 (quinic acid fragment) and 163.04 (p-coumaric acid fragment).
-
-
Signaling Pathways and Logical Relationships
Biosynthesis of trans-5-O-(4-coumaroyl)-D-quinic Acid
The biosynthesis of trans-5-O-(4-coumaroyl)-D-quinic acid is an integral part of the broader phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. This pathway starts with the amino acid phenylalanine.
Enzyme Abbreviations:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-coumarate:CoA ligase
-
HCT/HQT: Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase
Experimental Workflow for Metabolomics Analysis
The following diagram illustrates a typical workflow for the metabolomic analysis of trans-5-O-(4-coumaroyl)-D-quinic acid in plant samples.
Putative Role in Plant Defense Signaling
While the specific signaling cascade initiated by trans-5-O-(4-coumaroyl)-D-quinic acid is still an active area of research, it is known to be involved in the general plant defense response. Upon pathogen attack, the levels of phenylpropanoid compounds, including coumaroylquinic acids, often increase. These compounds can act as signaling molecules or as precursors to other defense compounds like lignin, which reinforces the cell wall. The diagram below represents a generalized model of how p-coumaric acid, the precursor to our target molecule, may influence plant defense.
Pathway Components:
-
PAMPs/MAMPs: Pathogen-/Microbe-Associated Molecular Patterns
-
PRRs: Pattern Recognition Receptors
-
ROS: Reactive Oxygen Species
-
MAPK: Mitogen-Activated Protein Kinase
Conclusion
trans-5-O-(4-coumaroyl)-D-quinic acid is a metabolically significant compound with diverse roles in plant physiology and defense. The protocols and information provided herein offer a framework for its accurate analysis and interpretation within metabolomics studies. Further research, particularly employing integrated 'omics' approaches, will continue to elucidate the specific signaling pathways and regulatory networks in which this molecule participates, paving the way for its potential application in crop improvement and the development of novel therapeutic agents.
References
Application Note: Solid-Phase Extraction (SPE) for the Cleanup of p-Coumaroylquinic Acid Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction p-Coumaroylquinic acids are isomers of chlorogenic acid, a class of phenolic compounds widely distributed in plants and known for their significant biological activities.[1][2] Accurate quantification of these compounds in complex matrices, such as plant extracts or biological fluids, is crucial for research and development. However, the presence of interfering substances like sugars, proteins, and other polar compounds can compromise analytical results.[3][4] Solid-Phase Extraction (SPE) is a highly effective and widely adopted sample preparation technique used to clean up and concentrate analytes from complex mixtures prior to chromatographic analysis.[5] This application note provides a detailed protocol for the cleanup of p-coumaroylquinic acid samples using reversed-phase SPE, ensuring higher accuracy and extending the longevity of analytical columns.
Principle of the Method This protocol utilizes reversed-phase SPE (RP-SPE). In RP-SPE, a nonpolar stationary phase (the sorbent, typically C18-bonded silica or a polymeric equivalent) is used to retain nonpolar to moderately polar analytes from a polar sample matrix. The general steps involve:
-
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to ensure proper interaction with the sample.
-
Loading: The aqueous sample is passed through the sorbent bed. p-Coumaroylquinic acid, being moderately polar, is retained on the nonpolar sorbent through hydrophobic interactions.
-
Washing: Highly polar, water-soluble impurities that have little to no affinity for the sorbent are washed away using a weak, polar solvent (e.g., water).
-
Elution: The analyte of interest, p-coumaroylquinic acid, is desorbed and collected by passing a stronger, less polar organic solvent through the cartridge.
This process effectively separates the analyte from interfering matrix components, resulting in a cleaner sample for downstream analysis by methods like HPLC.
Visualizing the SPE Principle
Caption: Principle of Reversed-Phase Solid-Phase Extraction.
Experimental Protocol
This protocol is optimized for the cleanup of p-coumaroylquinic acid from plant extracts.
1. Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 or polymeric cartridges (e.g., Strata-X), 100-500 mg bed mass.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Acid: Formic acid or acetic acid.
-
Apparatus: SPE vacuum manifold, collection tubes, vacuum pump, vortex mixer, centrifuge, pH meter.
-
Filters: 0.45 µm syringe filters.
2. Sample Preparation
Proper sample preparation is critical for efficient SPE.
-
Extraction: Extract the raw sample (e.g., 1g of dried plant material) with a suitable solvent. Methanol is often effective for phenolic compounds. An 80% aqueous methanol solution can also be used.
-
Clarification: Centrifuge the extract (e.g., at 10,000 x g for 15 minutes) to pellet solid debris. Filter the supernatant through a 0.45 µm filter.
-
Dilution & Acidification: The methanolic extract should be diluted with water to reduce the organic solvent concentration to less than 10%. This ensures efficient retention of the analyte on the RP-SPE sorbent. Acidify the sample to a pH of ~2-3 with formic or acetic acid to ensure the carboxylic acid group of p-coumaroylquinic acid is protonated, which increases its retention.
3. SPE Workflow
The following workflow should be performed using an SPE vacuum manifold.
Caption: Detailed workflow for SPE cleanup of samples.
Detailed Steps:
-
Conditioning: Pass one column volume of methanol through the SPE cartridge, followed by one column volume of deionized water (acidified to the same pH as the sample). Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with one to two column volumes of a weak organic solvent mixture, such as 10% methanol in water, to remove highly polar impurities.
-
Elution: Elute the retained p-coumaroylquinic acid with one to two column volumes of a stronger organic solvent, such as 80-100% methanol. Adding 0.1% formic acid to the elution solvent can improve the recovery of phenolic acids. Collect the eluate in a clean collection tube.
-
Post-Elution Processing: The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase for the intended analytical method (e.g., HPLC), thereby concentrating the sample.
Data Presentation: Analyte Recovery
The efficiency of an SPE method is determined by the recovery of the target analyte. While specific recovery data for p-coumaroylquinic acid is not always available, data for structurally similar phenolic acids provides a strong indication of method performance. The following table summarizes recovery data from an optimized SPE procedure for various phenolic acids from plant extracts.
Table 1: Representative SPE Recoveries for Phenolic Acids Using an Optimized Protocol (Data adapted from a study on 16 different phenolics, demonstrating the effectiveness of the described SPE methodology)
| Analyte | Conditioning Solvent | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| p-Coumaric Acid | 1 mL H₂O + 3 mL Acetonitrile (both acidified) | 1.5 mL Acetonitrile (acidified) | 98.5 | ≤ 2 |
| Caffeic Acid | 1 mL H₂O + 3 mL Acetonitrile (both acidified) | 1.5 mL Acetonitrile (acidified) | 99.1 | ≤ 2 |
| Ferulic Acid | 1 mL H₂O + 3 mL Acetonitrile (both acidified) | 1.5 mL Acetonitrile (acidified) | 99.8 | ≤ 2 |
| Chlorogenic Acid | 1 mL H₂O + 3 mL Acetonitrile (both acidified) | 1.5 mL Acetonitrile (acidified) | 99.3 | ≤ 2 |
| Sinapic Acid | 1 mL H₂O + 3 mL Acetonitrile (both acidified) | 1.5 mL Acetonitrile (acidified) | 99.6 | ≤ 2 |
Note: Solvents were acidified with 0.1% formic acid. Acetonitrile (AcN). Data demonstrates that high recoveries (>98%) are achievable for p-coumaric acid and its derivatives like chlorogenic acid with an optimized SPE protocol.
Conclusion
This application note provides a comprehensive and robust protocol for the solid-phase extraction of p-coumaroylquinic acid from complex sample matrices. By employing a reversed-phase SPE methodology, researchers can effectively remove interfering compounds, reduce matrix effects, and concentrate the analyte of interest. The described method leads to high recovery rates for phenolic acids and produces a cleaner extract, which is essential for reliable and accurate quantification by subsequent chromatographic techniques. This protocol is a valuable tool for scientists in natural product research, food science, and drug development.
References
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: LC-MS/MS Analysis of trans-5-O-(4-coumaroyl)-D-quinic acid in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-5-O-(4-coumaroyl)-D-quinic acid, an isomer of coumaroylquinic acid, belongs to the family of chlorogenic acids, which are esters of quinic acid and hydroxycinnamic acids. These compounds are widely distributed in the plant kingdom and are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and antiviral properties. Accurate and sensitive quantification of these isomers in complex plant extracts is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. This application note provides a detailed protocol for the analysis of trans-5-O-(4-coumaroyl)-D-quinic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation: Extraction of Phenolic Compounds from Plant Material
The choice of extraction method can significantly impact the recovery of phenolic compounds. A general and effective method is solid-liquid extraction using a methanol-water mixture.
Materials:
-
Plant material (fresh, frozen, or lyophilized)
-
Methanol (LC-MS grade)[1]
-
Purified water (Milli-Q or equivalent)
-
70% Methanol in water (v/v)
-
Vortex mixer
-
Centrifuge
-
0.2 µm syringe filters
-
HPLC vials
Protocol:
-
Weigh approximately 0.1 g of finely ground plant material into a centrifuge tube.
-
Add 10 mL of 70% aqueous methanol to the tube.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction in a bath for 15 minutes at 30°C.[2]
-
Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.[2]
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.[2]
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.
-
Samples are now ready for LC-MS/MS analysis. If not analyzed immediately, store at -20°C.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 4-5 µL.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increasing to a high percentage to elute compounds of increasing hydrophobicity, followed by a re-equilibration step. An example gradient is: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM): For quantification, monitor the transition of the precursor ion to a specific product ion.
-
Precursor Ion ([M-H]⁻): m/z 337.
-
Product Ions: The primary fragmentation of p-coumaroylquinic acid isomers involves the cleavage of the ester bond, yielding ions for quinic acid and p-coumaric acid.
-
m/z 191 (Quinic acid - H)⁻ - Often the most abundant fragment.
-
m/z 163 (p-Coumaric acid - H)⁻.
-
-
-
Source Parameters: Optimize source temperature, desolvation temperature, and gas flows according to the specific instrument manufacturer's guidelines.
Data Presentation
The concentration of trans-5-O-(4-coumaroyl)-D-quinic acid can vary significantly between plant species and even different parts of the same plant. The following table provides a summary of representative quantitative data for related chlorogenic acids found in various plant extracts.
| Plant Material | Compound Class | Concentration Range (µg/g dry weight) | Reference |
| Coffee Beans | Caffeoylquinic acids | 5,000 - 80,000 | |
| Artichoke | Caffeoylquinic acids | 10,000 - 50,000 | |
| Nepeta nuda | Chlorogenic & Quinic acids | High abundance | |
| Stauntonia hexaphylla | Chlorogenic acid isomers | Not specified | |
| Various Edible Plants | Chlorogenic acid | Up to 19,651 µg/g fresh weight |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of plant extracts.
Biosynthesis of Chlorogenic Acids
Caption: Simplified biosynthesis pathway of chlorogenic acids.
Potential Signaling Pathway Involvement
Caption: Potential anticancer signaling pathway influenced by quinic acid.
References
Application Notes and Protocols for the Use of trans-5-O-(4-coumaroyl)-D-quinic acid in Plant-Pathogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of trans-5-O-(4-coumaroyl)-D-quinic acid as an elicitor of plant defense mechanisms. The protocols detailed below are based on established methodologies for studying plant-pathogen interactions and can be adapted to investigate the specific effects of this compound.
Application Notes
trans-5-O-(4-coumaroyl)-D-quinic acid: A Potential Elicitor of Plant Innate Immunity
trans-5-O-(4-coumaroyl)-D-quinic acid is a naturally occurring phenolic compound found in various plant species. It is an ester of p-coumaric acid and quinic acid. p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, a major metabolic route for the biosynthesis of a wide array of secondary metabolites involved in plant defense, including flavonoids, lignins, and phytoalexins. Given its structural relationship to known defense-related molecules, trans-5-O-(4-coumaroyl)-D-quinic acid is a promising candidate for investigation as an elicitor of plant immune responses.
Elicitors are molecules that can trigger a state of heightened defense readiness in plants, a phenomenon known as priming, or directly induce defense responses. These responses are part of the plant's innate immune system and can confer broad-spectrum resistance to pathogens. The study of elicitors is crucial for the development of novel, environmentally friendly plant protection strategies and for understanding the intricate signaling networks that govern plant immunity.
Potential Applications in Research and Development:
-
Screening for Novel Plant Activators: trans-5-O-(4-coumaroyl)-D-quinic acid can be screened for its ability to induce resistance against a range of plant pathogens, including fungi, bacteria, and oomycetes.
-
Elucidation of Plant Defense Signaling Pathways: By studying the molecular responses of plants to this compound, researchers can gain insights into the signaling cascades that regulate the expression of defense-related genes and the production of antimicrobial compounds.
-
Development of Bio-pesticides: If proven effective, trans-5-O-(4-coumaroyl)-D-quinic acid or its derivatives could be developed as commercial biopesticides to enhance crop resilience.
-
Drug Discovery: Understanding how this small molecule modulates plant immunity could provide inspiration for the development of new drugs targeting similar pathways in other organisms.
Hypothesized Mechanism of Action:
Upon perception by plant cells, trans-5-O-(4-coumaroyl)-D-quinic acid is hypothesized to initiate a signaling cascade that leads to the activation of various defense responses. This is likely to involve the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the synthesis of the defense-related phytohormones salicylic acid (SA) and jasmonic acid (JA). These signaling events culminate in the expression of pathogenesis-related (PR) proteins, the reinforcement of cell walls through callose deposition, and the production of antimicrobial phytoalexins.
Experimental Protocols
The following protocols provide a framework for investigating the elicitor activity of trans-5-O-(4-coumaroyl)-D-quinic acid.
Protocol 1: Reactive Oxygen Species (ROS) Burst Assay
This protocol measures the rapid production of ROS, a hallmark of early plant defense signaling.
Materials:
-
Plant leaf discs (e.g., from Arabidopsis thaliana, tobacco, or tomato)
-
trans-5-O-(4-coumaroyl)-D-quinic acid stock solution (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 0.1% in the assay)
-
Luminol (for chemiluminescence detection)
-
Horseradish peroxidase (HRP)
-
96-well white microplate
-
Luminometer
Procedure:
-
Excise leaf discs (typically 4-5 mm in diameter) from healthy, mature plant leaves.
-
Float the leaf discs, abaxial side down, in sterile water in the wells of a 96-well plate overnight in the dark to allow for recovery from wounding stress.
-
The next day, replace the water with 100 µL of a solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL).
-
Measure the background luminescence for a few cycles in the luminometer.
-
Add 100 µL of the elicitor solution (trans-5-O-(4-coumaroyl)-D-quinic acid at various concentrations) to the wells. A mock treatment (solvent control) should be included.
-
Immediately begin measuring the luminescence in the luminometer at regular intervals (e.g., every 1-2 minutes) for at least 30-60 minutes.
-
The data is typically plotted as relative light units (RLU) over time.
Quantitative Data Presentation:
| Treatment Concentration (µM) | Peak RLU | Time to Peak (minutes) | Total RLU (over 60 min) |
| 0 (Control) | |||
| 10 | |||
| 50 | |||
| 100 |
Protocol 2: Callose Deposition Assay
This protocol visualizes and quantifies the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at sites of attempted pathogen entry.
Materials:
-
Plant leaves or seedlings
-
trans-5-O-(4-coumaroyl)-D-quinic acid solution
-
Ethanol:acetic acid (3:1, v/v) or 95% ethanol for destaining
-
Aniline blue solution (0.01% in 150 mM phosphate buffer, pH 9.5)
-
Fluorescence microscope with a UV filter set (e.g., DAPI filter)
Procedure:
-
Infiltrate plant leaves with different concentrations of trans-5-O-(4-coumaroyl)-D-quinic acid solution or a mock solution.
-
After an incubation period (e.g., 12-24 hours), excise the treated leaf areas.
-
Clear the chlorophyll from the leaf tissue by incubating in the destaining solution until the tissue is transparent.
-
Wash the tissue with water and then equilibrate in 150 mM phosphate buffer (pH 9.5).
-
Stain the tissue with the aniline blue solution for 1-2 hours in the dark.
-
Mount the stained tissue in 50% glycerol on a microscope slide.
-
Observe the callose deposits (appearing as bright yellow-green fluorescent spots) using a fluorescence microscope.
-
Capture images and quantify the number and area of callose deposits using image analysis software (e.g., ImageJ).
Quantitative Data Presentation:
| Treatment Concentration (µM) | Average Number of Callose Deposits per mm² | Average Area of Callose Deposits (µm²) |
| 0 (Control) | ||
| 10 | ||
| 50 | ||
| 100 |
Protocol 3: Pathogen Resistance Assay
This protocol assesses the ability of trans-5-O-(4-coumaroyl)-D-quinic acid to induce resistance against a specific pathogen.
Materials:
-
Whole plants
-
trans-5-O-(4-coumaroyl)-D-quinic acid solution
-
Pathogen suspension (e.g., Botrytis cinerea spore suspension or Pseudomonas syringae bacterial suspension)
-
Growth chambers with controlled environmental conditions
Procedure:
-
Treat plants by spraying the leaves with the elicitor solution or a mock solution.
-
After a specific time interval (e.g., 24-72 hours) to allow for the induction of defenses, inoculate the plants with the pathogen. This can be done by drop-inoculating leaves with a spore suspension or by infiltrating leaves with a bacterial suspension.
-
Incubate the inoculated plants under conditions favorable for disease development.
-
Assess disease symptoms at various time points post-inoculation (e.g., 3-7 days). This can involve measuring lesion size, counting the number of lesions, or determining the bacterial population in the leaves.
Quantitative Data Presentation:
| Pre-treatment | Pathogen | Disease Severity Metric (e.g., Lesion Diameter in mm) |
| Mock | Botrytis cinerea | |
| trans-5-O-(4-coumaroyl)-D-quinic acid (50 µM) | Botrytis cinerea | |
| Mock | Pseudomonas syringae | |
| trans-5-O-(4-coumaroyl)-D-quinic acid (50 µM) | Pseudomonas syringae |
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol measures the transcript levels of key defense-related genes to understand the molecular response to the elicitor.
Materials:
-
Plant tissue treated with trans-5-O-(4-coumaroyl)-D-quinic acid
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target defense genes (e.g., PR1, PDF1.2, PAL) and a reference gene (e.g., Actin or Ubiquitin)
-
qPCR instrument
Procedure:
-
Treat plant tissue with the elicitor or mock solution and harvest at different time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the tissue using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target and reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the mock-treated control at time zero.
Quantitative Data Presentation:
| Gene | Treatment | Time (hours) | Relative Fold Change in Expression |
| PR1 (SA marker) | Mock | 6 | 1.0 |
| PR1 (SA marker) | Elicitor (50 µM) | 6 | |
| PDF1.2 (JA marker) | Mock | 6 | 1.0 |
| PDF1.2 (JA marker) | Elicitor (50 µM) | 6 | |
| PAL | Mock | 3 | 1.0 |
| PAL | Elicitor (50 µM) | 3 |
Visualizations
Caption: Hypothesized signaling pathway activated by trans-5-O-(4-coumaroyl)-D-quinic acid.
Caption: General experimental workflow for characterizing elicitor activity.
Caption: Phytohormone signaling crosstalk induced by an elicitor.
Troubleshooting & Optimization
Troubleshooting peak tailing in HPLC analysis of phenolic compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the HPLC analysis of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for analyzing phenolic compounds?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is more drawn out than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] This distortion is problematic because it can significantly compromise the quality of the analysis by:
-
Reducing Resolution: Tailing peaks can overlap with neighboring peaks, making accurate separation and quantification challenging.[1]
-
Decreasing Sensitivity: As a peak broadens and its height decreases, the ability to detect and quantify low-concentration analytes is diminished.
-
Compromising Quantification Accuracy: Asymmetrical peaks lead to inconsistent and unreliable peak area calculations, which harms the accuracy and reproducibility of the results.
The extent of tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 is ideal. Values greater than 1.2 indicate significant tailing, and those above 2.0 are generally considered unacceptable for high-precision analytical methods.
Q2: What are the primary chemical causes of peak tailing for phenolic compounds?
Peak tailing for acidic analytes like phenolic compounds typically stems from multiple retention mechanisms occurring simultaneously. The most common causes are chemical interactions within the column:
-
Secondary Silanol Interactions: Phenolic compounds can engage in secondary interactions with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These active silanol sites are acidic and can form strong interactions with the polar hydroxyl groups of phenols, causing some analyte molecules to be retained longer than others, which results in a "tail". This interaction is especially pronounced when the silanol groups are ionized (deprotonated) at a mobile phase pH above 3.
-
Mobile Phase pH Issues: The pH of the mobile phase is a critical factor that influences the ionization state of both the phenolic analytes and the surface silanols. If the mobile phase pH is close to the pKa of a phenolic compound, a mixture of its ionized (phenolate) and non-ionized forms will exist. This dual state leads to inconsistent retention behavior and peak distortion.
-
Trace Metal Contamination: Trace metals like iron or aluminum within the silica matrix of the column packing can increase the acidity of adjacent silanol groups. This enhances their interaction with analytes and can worsen peak tailing.
Q3: How do I fix tailing when only my phenolic compound peaks are affected?
When only the analyte peaks are tailing, the issue is almost certainly chemical in nature. The primary goal is to minimize the secondary interactions between the phenolic compounds and the stationary phase.
Solutions:
-
Lower the Mobile Phase pH: This is often the most effective strategy. By lowering the pH to a range of 2.5-3.0 using an acidic modifier, the residual silanol groups on the silica surface become fully protonated (non-ionized). This suppresses their ability to interact with the phenolic analytes, leading to improved peak symmetry. Ensure the mobile phase pH is at least 2 units below the pKa of your phenolic compounds to keep them in a single, non-ionized state.
-
Use a Modern, High-Purity Column: Select a column made with high-purity, Type B silica. These columns have a much lower content of acidic silanol groups and trace metals. "End-capped" columns are also highly recommended; they have been chemically treated to block a majority of the active silanol sites, which significantly reduces secondary interactions.
-
Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., 25-50 mM) can help mask the residual silanol interactions and improve peak shape.
-
Consider Mobile Phase Additives: In some cases, adding a competing base, such as triethylamine (TEA), to the mobile phase can be effective. The TEA preferentially interacts with the active silanol sites, reducing their availability to interact with the analytes. However, this approach can shorten column lifetime.
| Parameter | Recommended Value / Action | Rationale |
| Mobile Phase pH | pH 2.5 - 3.0 | Suppresses the ionization of residual silanol groups, minimizing secondary interactions with phenolic compounds. |
| Column Type | High-Purity Type B Silica, End-Capped | Contains fewer active silanol sites and metallic impurities, leading to reduced peak tailing. |
| Buffer Concentration | 25 - 50 mM | Helps to mask residual silanol interactions, particularly at mid-range pH values. |
Q4: What should I do if all the peaks in my chromatogram are tailing?
If all peaks, including those of neutral or non-polar compounds, are tailing, the problem is likely physical or systemic rather than chemical. This points to an issue with the HPLC system or the column's physical integrity.
Potential Causes & Solutions:
-
Column Void or Contamination: A void (a settled area of packing) can form at the column inlet, or the inlet frit can become partially blocked by particulates from the sample or mobile phase. This disrupts the flow path and distorts all peaks.
-
Solution: First, try backflushing the column. If this doesn't work, replace the guard column (if used). As a final step, the analytical column may need to be replaced.
-
-
Extra-Column Volume: This refers to all the volume in the system outside of the column itself, including the injector, detector, and all connecting tubing. Excessive volume can cause the separated analyte bands to broaden and tail before they reach the detector.
-
Solution: Minimize the length and internal diameter of all tubing. Use narrow-bore tubing (e.g., 0.12 mm or 0.005" ID). Ensure all fittings are properly seated to eliminate any dead volume.
-
-
Column Overload: Injecting too much sample mass or too large a sample volume can saturate the stationary phase, leading to peak distortion for all compounds.
-
Solution: Perform a dilution experiment to confirm. If peak shape improves upon injecting a diluted sample, overload is the cause. Reduce the sample concentration or injection volume.
-
Troubleshooting Protocols & Data
Experiment: Diagnosing Column Overload
If you suspect that column overload is causing peak tailing, this simple experiment can confirm it. Overload occurs when the injected sample mass is too high for the column's capacity.
Methodology:
-
Prepare a Dilution Series: Create a series of dilutions of your sample or standard. A 10-fold dilution is a good starting point (e.g., prepare a 1:10 and a 1:100 dilution from your original sample).
-
Initial Injection: Inject your standard, undiluted sample onto the HPLC system and record the chromatogram.
-
Diluted Injection: Inject the 10-fold diluted sample using the exact same method (including the same injection volume).
-
Analyze and Compare: Overlay the two chromatograms. If the peak shape of the analyte in the diluted sample is significantly more symmetrical (i.e., less tailing) than in the original sample, the column was overloaded. If the peak shape remains the same despite the smaller peak size, the cause of tailing is not overload.
-
Action: If overload is confirmed, reduce the concentration of your sample or decrease the injection volume until a symmetrical peak shape is achieved.
Table 2: Recommended HPLC System and Sample Parameters
| Parameter | Recommended Value | Rationale |
| Connecting Tubing ID | 0.005" (0.12 mm) - 0.007" (0.17 mm) | Minimizes extra-column volume, which reduces band broadening and peak tailing. |
| Sample Injection Volume | ≤ 5% of column volume | Prevents volumetric overload, which can distort peak shape. |
| Sample Mass | 3 - 50 µg (on a 150x4.6mm column) | Prevents mass overload, which saturates the stationary phase and causes tailing. Dilute the sample if peaks improve. |
| Sample Solvent | Match mobile phase or use a weaker solvent | Using a sample solvent that is stronger than the mobile phase can cause band broadening and peak distortion. |
References
Optimization of extraction yield for chlorogenic acids from plant matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of chlorogenic acids (CGAs) from plant matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of chlorogenic acids, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my chlorogenic acid yield lower than expected?
Answer: Low extraction yields can stem from several factors. The most influential variables are often the choice of extraction solvent and the solid-to-solvent ratio, which can impact extraction efficiency by up to 50%.[1] Other critical factors include the extraction method, temperature, time, and the physical state of the plant material.
-
Suboptimal Solvent: The polarity of the solvent is crucial. While pure water or pure methanol can result in lower yields, aqueous mixtures of ethanol or methanol often provide significantly better results.[1] For instance, 60% (v/v) methanol/water and 60% (v/v) ethanol/water mixtures have been shown to be highly effective for extracting CGAs from green coffee beans.[1]
-
Inadequate Solid-to-Solvent Ratio: If the volume of the solvent is insufficient, it may not effectively permeate the plant matrix to dissolve and extract the target compounds.[2] Increasing the solvent-to-solid ratio generally improves the extraction yield up to a certain point, after which it may plateau.[2]
-
Inefficient Extraction Technique: Simple maceration or infusion may require longer durations. Advanced techniques like Ultrasound-Assisted Extraction (UAE) can significantly enhance yield and reduce extraction time. For example, UAE has been reported to yield the highest quantity of CGA from spent coffee grounds compared to conventional methods.
-
Improper Particle Size: Grinding the plant material into a fine powder increases the surface area available for extraction, leading to a higher yield.
Question 2: I am observing degradation or isomerization of my chlorogenic acids in the final extract. What could be the cause?
Answer: Chlorogenic acids are susceptible to degradation and isomerization, particularly at high temperatures and in the presence of water.
-
Thermal Degradation: High extraction temperatures can lead to the transformation of CGAs. For example, 5-O-caffeoylquinic acid (5-CQA), a common CGA, can isomerize into 3-CQA and 4-CQA, or undergo hydrolysis and transesterification. This is a known issue in methods like Pressurized Liquid Extraction (PLE). It is often impossible to completely eliminate these transformations, but they can be minimized by carefully controlling the temperature and extraction time.
-
pH Effects: The pH of the extraction medium can influence CGA stability. Degradation can occur in acidic conditions.
-
Enzymatic Browning: The presence of polyphenol oxidase in fresh plant material can lead to the degradation of phenolic compounds. The addition of anti-browning agents like ascorbic acid can improve the extraction efficiency of CGAs.
-
Prolonged Sonication: In ultrasound-assisted extraction, extended sonication times can lead to the degradation of CGAs into compounds like caffeic acid.
Question 3: My HPLC chromatograms show broad or distorted peaks for chlorogenic acids. How can I resolve this?
Answer: Peak distortion in HPLC analysis can be related to the extraction solvent or the analytical method itself.
-
Solvent Effects: Certain solvent systems, such as aqueous ethanolic extracts, have been observed to cause broader and distorted peaks, which can affect the reproducibility of quantitative measurements. While effective for extraction, the final extract may need to be reconstituted in a solvent more compatible with the mobile phase.
-
Mobile Phase Composition: The mobile phase composition is critical for good peak shape. A common mobile phase for separating CGA isomers consists of a gradient of aqueous formic acid and methanol or acetonitrile.
-
Sample Preparation: Ensure that the extract is properly filtered through a suitable membrane filter (e.g., 0.22 µm) before injection to remove any particulate matter that could interfere with the column.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and environmentally friendly method for extracting chlorogenic acids?
A1: Ultrasound-Assisted Extraction (UAE) is often considered one of the most effective, fast, green, and economical techniques for CGA extraction. It has been shown to provide high yields, for instance, 587.7 ± 46.6 mg/g of CGA from spent coffee grounds, and is recognized as an environmentally friendly method.
Q2: What are the optimal solvent conditions for chlorogenic acid extraction?
A2: Hydro-alcoholic mixtures are generally more effective than pure solvents. The optimal concentration can vary depending on the plant material. For example:
-
Mixtures of 60% (v/v) methanol/water or 60% (v/v) ethanol/water have been found to be optimal for green coffee beans.
-
For forced witloof chicory roots, 70% ethanol was found to be optimal.
-
In some cases, lower water content (e.g., 30% in ethanol) has resulted in richer 5-CQA extracts.
Q3: How does temperature affect the extraction of chlorogenic acids?
A3: Generally, increasing the extraction temperature enhances the solubility and diffusion rate of CGAs, leading to a higher extraction efficiency and shorter extraction times. However, high temperatures can also cause degradation and isomerization of these compounds. The optimal temperature is a balance between extraction efficiency and CGA stability. For example, in the extraction from forced witloof chicory roots using 70% ethanol, equilibrium was reached in just 1 minute at temperatures of 50°C or higher.
Q4: Is it better to use fresh or dried plant material for extraction?
A4: The state of the plant material can influence the extraction yield. For instance, using freeze-dried potato sprouts resulted in a higher recovery of 5-CQA compared to fresh material. Drying the material, often followed by grinding, increases the surface area and can improve solvent penetration.
Q5: Can I purify the extracted chlorogenic acids?
A5: Yes, purification is often a necessary step. Column chromatography is a widely used method for purifying CGAs from the crude extract. In this technique, the extract is passed through a column with a stationary phase (like silica gel), and a mobile phase is used to selectively elute the CGAs, separating them from other compounds.
Data Presentation
Table 1: Comparison of Different Extraction Techniques for Chlorogenic Acid from Spent Coffee Grounds.
| Extraction Technique | Solvent | CGA Yield (mg/g) | Key Advantage |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 587.7 ± 46.6 | High yield, environmentally friendly |
| Microwave-Assisted Extraction (MAE) | Not specified | 84 ± 2.8 | Fastest extraction time |
| Conventional Solvent Extraction (CSE) | Water | 39.5 ± 2.1 | Most cost-efficient |
Source: Data compiled from a comparative review on CGA extraction from spent coffee grounds.
Table 2: Influence of Solvent Composition on Chlorogenic Acid Extraction Yield from Green Coffee Beans.
| Solvent | 3-CQA (neochlorogenic acid) | 4-CQA (cryptochlorogenic acid) | 5-CQA (chlorogenic acid) |
| Water | 2.65 mg/g | 2.88 mg/g | 3.14 mg/g |
| Methanol | 2.75 mg/g | 2.94 mg/g | 3.26 mg/g |
| 60% (v/v) Methanol/Water | 3.75 mg/g | 4.01 mg/g | 4.41 mg/g |
| 60% (v/v) Ethanol/Water | 3.74 mg/g | 3.99 mg/g | 4.39 mg/g |
Source: Data adapted from a study comparing different extraction conditions for green coffee beans.
Experimental Protocols
1. Protocol for Ultrasound-Assisted Extraction (UAE) of Chlorogenic Acids from Potato Sprouts
-
Sample Preparation: Use freeze-dried potato sprouts for optimal results.
-
Solvent Preparation: Prepare a solvent mixture of ethanol and water. A lower water content (e.g., 30% v/v) may be beneficial. To prevent enzymatic browning, add ascorbic acid (1.7 mM) to the extraction solvent.
-
Extraction Parameters:
-
Solid/Solvent Ratio: A ratio of 1:10 to 1:50 g/mL can be used, though this parameter may have a negligible influence on the final yield.
-
UAE Time: A shorter extraction time of around 5 minutes is recommended to maximize the yield of 5-CQA.
-
-
Procedure:
-
Weigh the desired amount of freeze-dried sprout powder and place it in an extraction vessel.
-
Add the prepared extraction solvent at the chosen solid/solvent ratio.
-
Place the vessel in an ultrasonic bath and sonicate for the specified time.
-
After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.
-
The supernatant is then ready for analysis.
-
2. Protocol for Quantification of Chlorogenic Acid by HPLC-DAD
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.
-
Column: A biphenyl column is suitable for the separation of CGA isomers.
-
Mobile Phase:
-
Component A: 1.0% formic acid in water.
-
Component B: Methanol.
-
-
Gradient Program:
-
Start with 10% methanol and maintain for 10 minutes to separate the three main CGA isomers (3-CQA, 4-CQA, and 5-CQA).
-
The flow rate is typically set at 0.5 mL/min.
-
-
Detection: Monitor the eluent at a wavelength of 325 nm for the detection of CGAs.
-
Quantification:
-
Prepare a stock solution of a chlorogenic acid standard (e.g., 5-CQA) of known concentration.
-
Create a series of standard solutions of different concentrations by diluting the stock solution.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Prepare the sample extract by dissolving a known weight in the initial mobile phase, sonicating, and filtering through a 0.22 µm membrane filter.
-
Inject the prepared sample extract into the HPLC system.
-
Identify the CGA peaks based on their retention times compared to the standard.
-
Quantify the amount of each CGA in the sample by using the calibration curve.
-
Visualizations
Caption: General workflow for the extraction and analysis of chlorogenic acids.
Caption: Troubleshooting logic for low chlorogenic acid yield and degradation.
References
- 1. Comparison of Different Extraction Techniques and Conditions for Optimizing an HPLC-DAD Method for the Routine Determination of the Content of Chlorogenic Acids in Green Coffee Beans [mdpi.com]
- 2. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
Stability of "trans-5-O-(4-coumaroyl)-D-quinic acid" under different storage conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of trans-5-O-(4-coumaroyl)-D-quinic acid under various storage conditions. The information presented is primarily based on stability studies of closely related chlorogenic acids, such as caffeoylquinic acids (CQAs), due to limited direct data on trans-5-O-(4-coumaroyl)-D-quinic acid. The general principles of stability and degradation are expected to be similar due to the shared chemical scaffold.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low concentration of the compound in solution. | Degradation due to improper storage temperature. | Store stock solutions and samples at 4°C or lower for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Exposure to light. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][2] | |
| Unfavorable pH of the solvent. | Maintain a slightly acidic pH (around 4-5) for aqueous solutions to minimize isomerization and degradation. Neutral and alkaline conditions can accelerate degradation.[3] | |
| Appearance of unknown peaks in HPLC chromatogram. | Isomerization or degradation of the parent compound. | Analyze the sample using HPLC-MS/MS to identify the degradation products. Common degradation pathways include isomerization (acyl migration), methylation, and hydrolysis.[1] |
| Contamination of the solvent or sample. | Use high-purity solvents and filter all solutions before injection. Run a blank solvent injection to check for system contamination. | |
| Inconsistent results between experimental replicates. | Inconsistent sample handling and storage. | Ensure all samples are handled and stored under identical conditions (temperature, light exposure, time before analysis). |
| Instability in the analytical system. | Equilibrate the HPLC system thoroughly before running the samples. Use a system suitability test to ensure consistent performance. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid trans-5-O-(4-coumaroyl)-D-quinic acid?
For long-term storage, it is recommended to store the solid compound at -20°C or below in a tightly sealed container, protected from light and moisture.
Q2: How stable is trans-5-O-(4-coumaroyl)-D-quinic acid in solution?
The stability in solution is influenced by temperature, light, and pH.[2] Based on studies of related compounds, solutions are more stable at lower temperatures (e.g., 4°C) and when protected from light. Mono-acyl quinic acid derivatives are generally more stable than di-acyl derivatives.
Q3: What is the effect of pH on the stability of trans-5-O-(4-coumaroyl)-D-quinic acid?
Acidic conditions tend to favor stability. Neutral and alkaline pH can lead to rapid isomerization and degradation of related compounds like 5-O-caffeoylquinic acid. It is advisable to use slightly acidic buffers or solvents for sample preparation and analysis.
Q4: Can I store solutions of trans-5-O-(4-coumaroyl)-D-quinic acid at room temperature?
Room temperature storage is not recommended for extended periods, as significant degradation can occur, especially when exposed to light. If short-term storage at room temperature is necessary, ensure the solution is protected from light.
Q5: What are the common degradation products of trans-5-O-(4-coumaroyl)-D-quinic acid?
Based on analogous compounds, likely degradation pathways include isomerization to other positional isomers (e.g., trans-3-O-(4-coumaroyl)-D-quinic acid and trans-4-O-(4-coumaroyl)-D-quinic acid), hydrolysis to quinic acid and p-coumaric acid, and methylation if methanol is used as a solvent.
Data on Stability of Related Caffeoylquinic Acids
The following tables summarize the degradation of caffeoylquinic acids (CQAs) under different storage conditions, which can serve as an estimate for the stability of trans-5-O-(4-coumaroyl)-D-quinic acid.
Table 1: Thermal Stability of Mono-acyl Caffeoylquinic Acids in 50% Methanol (Stored in Brown Bottle for 7 Days)
| Compound | Degradation at Room Temperature (25°C) | Degradation at 4°C |
| 3-Caffeoylquinic Acid | ~11.59% | Not specified, but more stable than at RT |
| 4-Caffeoylquinic Acid | ~6.96% | Not specified, but more stable than at RT |
| 5-Caffeoylquinic Acid | ~10.19% | Not specified, but more stable than at RT |
Table 2: Photo-Stability of Mono-acyl Caffeoylquinic Acids in Solution at Room Temperature (Stored for 7 Days)
| Compound (in 50% Methanol) | Degradation in Transparent Glass | Degradation in Brown Glass |
| 3-Caffeoylquinic Acid | ~11.59% | Not specified, but less degradation |
| 4-Caffeoylquinic Acid | ~6.96% | Not specified, but less degradation |
| 5-Caffeoylquinic Acid | ~10.19% | Not specified, but less degradation |
| Compound (in 100% Methanol) | ||
| 3-Caffeoylquinic Acid | ~8.82% | Not specified, but less degradation |
| 4-Caffeoylquinic Acid | ~46.09% | Not specified, but less degradation |
| 5-Caffeoylquinic Acid | ~24.63% | Not specified, but less degradation |
Experimental Protocols
Protocol for Stability Indicating Method using HPLC-PDA
This protocol outlines a general procedure for assessing the stability of trans-5-O-(4-coumaroyl)-D-quinic acid.
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Preparation of Stock Solution: Accurately weigh and dissolve trans-5-O-(4-coumaroyl)-D-quinic acid in a suitable solvent (e.g., 50% methanol) to a known concentration.
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Forced Degradation Studies:
-
Acidic Hydrolysis: Add 1N HCl to the stock solution and incubate at a specific temperature (e.g., 60°C).
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Alkaline Hydrolysis: Add 1N NaOH to the stock solution and incubate at room temperature.
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Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature.
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Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
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Photo-degradation: Expose the stock solution to UV light.
-
-
Sample Analysis:
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At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to the working concentration.
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Analyze the samples using a validated HPLC-PDA method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
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Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
-
Data Analysis:
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Calculate the percentage degradation of trans-5-O-(4-coumaroyl)-D-quinic acid under each condition.
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Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
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Visualizations
Caption: Factors influencing the stability of trans-5-O-(4-coumaroyl)-D-quinic acid.
Caption: Workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of p-coumaroylquinic acids during extraction and analysis
Welcome to the technical support center for the extraction and analysis of p-coumaroylquinic acids. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges associated with the stability of these compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of p-coumaroylquinic acids during extraction and analysis?
A1: The stability of p-coumaroylquinic acids is significantly influenced by several factors, including:
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Temperature: Elevated temperatures, particularly during extraction and sample processing, can accelerate degradation and isomerization.[1][2][3][4][5] High temperatures used in techniques like pressurized liquid extraction (PLE) and coffee roasting have been shown to cause significant losses.
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pH: p-Coumaroylquinic acids are susceptible to degradation in neutral and alkaline conditions, which can lead to isomerization and hydrolysis. Acidic conditions generally offer greater stability.
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Light: Exposure to light, especially UV radiation, can induce isomerization of the p-coumaric acid moiety from its naturally occurring trans- form to the cis- form.
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Solvent Composition: The choice of extraction solvent can impact stability. For instance, methanol can lead to the formation of methyl esters (transesterification) under certain conditions. The presence of water in the extraction solvent can also lead to hydrolysis.
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Enzymatic Activity: If not properly inactivated, endogenous plant enzymes like polyphenol oxidases can contribute to the degradation of phenolic compounds.
Q2: What are the common degradation pathways for p-coumaroylquinic acids?
A2: The main degradation pathways include:
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Isomerization (Acyl Migration): The p-coumaroyl group can migrate between the hydroxyl positions on the quinic acid ring. For example, 3-O-p-coumaroylquinic acid can isomerize to 4-O- and 5-O-p-coumaroylquinic acid. This is a significant issue that can lead to misidentification and inaccurate quantification.
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Hydrolysis: The ester bond between p-coumaric acid and quinic acid can be cleaved, resulting in the formation of free p-coumaric acid and quinic acid.
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Transesterification: In the presence of alcohol solvents like methanol, the p-coumaroyl group can be transferred to the solvent, forming the corresponding methyl ester.
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Cis-Trans Isomerization: The double bond in the p-coumaric acid side chain can isomerize from the naturally prevalent trans- configuration to the cis- configuration, often induced by light.
Q3: How can I minimize the degradation of p-coumaroylquinic acids during my experiments?
A3: To enhance the stability of p-coumaroylquinic acids, consider the following preventative measures:
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Temperature Control: Perform extractions at low temperatures. If heat is required, use the lowest effective temperature for the shortest possible duration.
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pH Management: Maintain an acidic pH (typically below 4) during extraction and storage.
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Light Protection: Protect samples from light by using amber glassware or by working in a dimly lit environment.
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Solvent Selection: Use appropriate solvents and consider the potential for transesterification. Aqueous mixtures with organic solvents like ethanol or methanol are common, but their effects on stability should be evaluated.
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Enzyme Deactivation: Immediately after harvesting or sample collection, consider methods to deactivate enzymes, such as flash-freezing or blanching.
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Use of Antioxidants: The addition of antioxidants like ascorbic acid may help to prevent oxidative degradation.
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Prompt Analysis: Analyze extracts as quickly as possible after preparation. If storage is necessary, store at low temperatures (e.g., -20°C or -80°C) in an inert atmosphere.
Troubleshooting Guides
Problem 1: Low recovery or yield of p-coumaroylquinic acids.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Optimize extraction parameters: lower the temperature, shorten the extraction time, and use an acidic extraction solvent. |
| Incomplete extraction | Ensure the solvent system is appropriate for p-coumaroylquinic acids. A mixture of water and an organic solvent like methanol or ethanol is often effective. Increase the solvent-to-solid ratio to ensure complete extraction. |
| Adsorption to sample matrix or container | Use appropriate sample containers (e.g., silanized glass) to minimize adsorption. |
Problem 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Isomerization | This is a common issue. Unexpected peaks may be isomers of the target analyte. Confirm their identity using mass spectrometry. To minimize isomerization, control temperature and pH during extraction and analysis. |
| Degradation products | Peaks corresponding to free p-coumaric acid or quinic acid may indicate hydrolysis. Peaks corresponding to methyl esters may indicate transesterification if methanol was used. |
| Contamination | Ensure the purity of solvents and standards. Run a blank to check for contaminants. |
Problem 3: Poor reproducibility of results.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize all steps of the experimental protocol, including extraction time, temperature, and storage conditions. |
| Sample degradation over time | Analyze samples immediately after extraction. If storage is unavoidable, store them under optimal conditions (low temperature, protected from light, acidic pH). |
| Instrumental variability | Ensure the analytical instrument (e.g., HPLC) is properly calibrated and maintained. |
Data Presentation
Table 1: Effect of Roasting Temperature on Chlorogenic Acid (CGA) Content in Coffee Beans.
| Roasting Temperature (°C) | Roasting Time (s) | Final CGA Concentration (mg/L) | Percentage of Initial Concentration Remaining | Reference |
| 140 | - | 355 | ~25% | |
| 160 | 3000 | 220 | <50% | |
| 180 | - | 101 | - | |
| 200 | - | 63 | - | |
| 230 | 720 (12 min) | - | ~50% | |
| 250 | 1260 (21 min) | - | Almost trace levels |
Table 2: Stability of Caffeoylquinic Acids (CQAs) under Different Storage Conditions over 7 Days.
| Condition | Compound | Degradation (%) | Reference |
| Room Temperature | 4,5-diCQA | 10.08 | |
| Room Temperature | 3,4-diCQA | 7.82 | |
| Room Temperature | 3,5-diCQA | 7.03 | |
| 4 °C | All CQAs | Relatively stable |
Experimental Protocols
Protocol 1: Extraction of p-Coumaroylquinic Acids from Plant Material
This protocol is a general guideline and may require optimization for specific plant matrices.
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Sample Preparation:
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Lyophilize (freeze-dry) the fresh plant material to preserve the chemical integrity of the compounds.
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Grind the dried material into a fine powder to increase the surface area for extraction.
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Extraction:
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Weigh a precise amount of the powdered plant material (e.g., 1 gram).
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Add an appropriate volume of extraction solvent. A common choice is a mixture of methanol and water (e.g., 70:30 v/v) acidified with a small amount of acid (e.g., 0.1% formic acid) to a pH below 4.
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Perform the extraction at a controlled low temperature (e.g., 4°C) with constant agitation for a defined period (e.g., 1-2 hours).
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For enhanced extraction efficiency, ultrasonication can be employed, but care must be taken to control the temperature of the water bath to prevent degradation.
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-
Sample Clarification:
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Centrifuge the extract at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid material.
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Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
-
-
Storage:
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If not analyzed immediately, store the extract in an amber vial at -20°C or lower.
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Protocol 2: HPLC Analysis of p-Coumaroylquinic Acids
This is a general HPLC method that can be adapted for the analysis of p-coumaroylquinic acids.
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HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase:
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Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).
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Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
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Gradient Elution: A typical gradient might be:
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0-5 min: 95% A, 5% B
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5-30 min: Linear gradient to 60% A, 40% B
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30-35 min: Linear gradient to 20% A, 80% B
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35-40 min: Hold at 20% A, 80% B
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40-45 min: Return to initial conditions (95% A, 5% B)
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45-50 min: Re-equilibration
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Flow Rate: 1.0 mL/min.
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Column Temperature: Maintain at a controlled temperature, for example, 25-30°C.
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Detection Wavelength: Monitor at approximately 310-325 nm for p-coumaroylquinic acids.
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Injection Volume: 10-20 µL.
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Quantification: Use external standards of purified p-coumaroylquinic acid isomers for accurate quantification.
Mandatory Visualizations
Caption: Degradation pathways of p-coumaroylquinic acids.
Caption: General experimental workflow for p-coumaroylquinic acid analysis.
References
- 1. Quantitative Analysis of Chlorogenic Acid during Coffee Roasting via Raman Spectroscopy [mdpi.com]
- 2. The Interaction of Various Factors Leads to Rapid Degradation of Chlorogenic Acid in Roasted Coffee Beans during Processing [spkx.net.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of roasting conditions in the level of chlorogenic acid content in coffee beans: correlation with coffee acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Caffeine and Chlorogenic Acid in Green and Roasted Coffee Samples Using HPLC-DAD and Evaluation of the Effect of Degree of Roasting on Their Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Phenolic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) separation of phenolic acids.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of phenolic acids, offering systematic approaches to identify and resolve them.
Q1: What are the primary causes of peak tailing for phenolic compounds and how can it be resolved?
A1: Peak tailing, where a peak is asymmetrical with a broader trailing edge, is a frequent issue in the analysis of phenolic compounds.[1] It can compromise accurate quantification, reduce resolution between adjacent peaks, and decrease sensitivity.[2] The primary causes and their solutions are outlined below:
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Secondary Silanol Interactions: Phenolic compounds can interact with residual acidic silanol groups on the surface of silica-based stationary phases (like C18 columns).[1][3] This leads to some molecules being retained longer, causing a "tail."[1]
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Solution: The most effective solution is to lower the mobile phase pH by using an acidic modifier like formic acid or acetic acid. An acidic mobile phase (pH 2-3) protonates the silanol groups, suppressing their ionization and minimizing unwanted secondary interactions. Using modern, high-purity, end-capped columns also significantly reduces the number of active silanol sites.
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Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic acid, both ionized and non-ionized forms of the compound will coexist. This results in inconsistent retention and distorted peak shapes.
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Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the target phenolic acids. This ensures that the analytes are in a single, non-ionized form, leading to sharper, more symmetrical peaks.
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Column Overload: Injecting too much sample mass or a large volume can saturate the stationary phase, leading to poor peak shape.
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Solution: Reduce the sample concentration or the injection volume. As a general guideline, the injection volume should not exceed 5% of the column volume.
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Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can cause band broadening and peak tailing, especially for early eluting peaks.
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Solution: Minimize the length and internal diameter of all tubing (e.g., 0.12-0.17 mm ID). Ensure all fittings are properly connected to avoid dead volumes.
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Q2: How can I improve poor resolution between two or more phenolic acid peaks?
A2: Poor resolution, where peaks overlap, hinders accurate quantification. Several strategies can be employed to improve the separation:
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Optimize the Gradient Program: A common approach for separating complex mixtures like phenolic acids is to use a gradient elution.
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Solution: Start with a shallow gradient (a slow increase in the organic solvent percentage) to improve the separation of early eluting compounds. You can then increase the gradient slope to elute more strongly retained compounds in a reasonable time.
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Change the Organic Modifier: The choice of organic solvent can alter the selectivity of the separation.
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Solution: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. If you are using acetonitrile, try switching to methanol or a combination of both. Methanol can sometimes offer different selectivity for phenolic compounds.
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Adjust the Mobile Phase pH: As with peak tailing, pH can significantly impact the retention and selectivity of phenolic acids.
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Solution: Systematically vary the pH of the aqueous portion of the mobile phase. A small change in pH can alter the elution order of ionizable compounds.
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Modify Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer, which can influence selectivity.
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Solution: Increasing the column temperature generally decreases the retention time and can improve peak efficiency. Conversely, lowering the temperature can increase retention and may improve resolution for some compounds.
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Q3: My retention times are drifting and not reproducible. What could be the cause?
A3: Fluctuating retention times are a critical issue that compromises the reliability of an analytical method. The common causes include:
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Inadequately Buffered Mobile Phase: If the mobile phase pH is not stable, the ionization state of the phenolic acids can change, leading to shifts in retention time.
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Solution: Use a buffer to maintain a constant pH, especially if the desired pH is not strongly acidic. Buffers are most effective within ±1 pH unit of their pKa. For LC-MS applications, use volatile buffers like ammonium formate or ammonium acetate.
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Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.
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Solution: Ensure the column is fully equilibrated with the initial mobile phase composition before each injection. A common practice is to allow 10-20 column volumes of the initial mobile phase to pass through the column.
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Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter the composition over time.
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Solution: Ensure accurate preparation of the mobile phase. If using a low-pressure mixing system, ensure the proportioning valves are working correctly. Keep solvent reservoirs covered to minimize evaporation.
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Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.
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Solution: Use a reliable column oven to maintain a constant and uniform temperature.
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Frequently Asked Questions (FAQs)
Q4: What is a good starting mobile phase composition for separating a mixture of phenolic acids?
A4: A widely used and effective starting point for the reversed-phase HPLC separation of phenolic acids is a gradient elution with an acidified aqueous mobile phase and an organic modifier.
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Mobile Phase A (Aqueous): Water with an acidic modifier. 0.1% to 1% formic acid or acetic acid is very common. This maintains a low pH (typically between 2.5 and 3.2) to keep the phenolic acids in their protonated, non-ionized form.
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Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower viscosity and UV transparency.
A typical starting gradient might run from 5-10% B to 40-60% B over 30-40 minutes.
Q5: Why is an acidic modifier, like formic or acetic acid, added to the mobile phase?
A5: Adding an acidic modifier to the mobile phase serves two primary purposes for the analysis of phenolic acids:
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Suppresses Analyte Ionization: Phenolic acids are weak acids. By maintaining the mobile phase pH below their pKa, the carboxylic acid and phenolic hydroxyl groups remain protonated (non-ionized). This non-ionized form is more hydrophobic and interacts more consistently with the C18 stationary phase, leading to better retention and sharper, more symmetrical peaks.
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Suppresses Silanol Ionization: The acidic conditions also suppress the ionization of residual silanol groups on the silica-based packing material, minimizing secondary interactions that cause peak tailing.
Q6: Should I use isocratic or gradient elution for phenolic acid analysis?
A6: For samples containing multiple phenolic acids with a range of polarities, gradient elution is almost always preferred.
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Gradient elution involves changing the composition of the mobile phase during the run, typically by increasing the percentage of the organic solvent. This allows for the effective separation of both weakly retained (more polar) and strongly retained (less polar) compounds within a single analysis.
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Isocratic elution (constant mobile phase composition) is generally only suitable for separating a small number of compounds with very similar polarities. For complex mixtures like plant extracts, isocratic elution often results in poor resolution of early eluting peaks and excessively long retention times and broad peaks for later eluting compounds.
Data Presentation
Table 1: Common Mobile Phase Solvents and Additives for Phenolic Acid Separation
| Component | Type | Typical Concentration | Purpose |
| Water | Aqueous Solvent | N/A | Primary solvent for the aqueous phase. |
| Acetonitrile | Organic Solvent | Gradient | Elutes non-polar compounds. |
| Methanol | Organic Solvent | Gradient | Alternative organic solvent, offers different selectivity. |
| Formic Acid | Acidic Modifier | 0.05% - 1% (v/v) | Suppresses ionization of analytes and silanols. |
| Acetic Acid | Acidic Modifier | 0.1% - 1% (v/v) | Similar to formic acid, but slightly less acidic. |
| Ammonium Formate | Volatile Buffer Salt | 10 - 20 mM | Provides pH buffering for LC-MS applications. |
| Ammonium Acetate | Volatile Buffer Salt | 10 - 20 mM | Alternative volatile buffer for LC-MS. |
Table 2: Example Starting Gradient Program for Phenolic Acid Analysis
This is a generic starting point and should be optimized for specific applications.
| Time (minutes) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 60 | 40 |
| 40.0 | 5 | 95 |
| 45.0 | 5 | 95 |
| 46.0 | 95 | 5 |
| 55.0 | 95 | 5 |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase A (0.1% Formic Acid in Water)
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Measure HPLC-grade Water: Using a clean graduated cylinder, measure 999 mL of high-purity, HPLC-grade water into a 1 L clean glass solvent bottle.
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Add Formic Acid: Using a calibrated pipette, carefully add 1 mL of high-purity formic acid to the water.
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Mix Thoroughly: Cap the bottle and swirl gently but thoroughly to ensure the solution is homogeneous.
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Degas the Solution: Degas the mobile phase using an appropriate method such as sonication for 15-20 minutes, helium sparging, or vacuum filtration to remove dissolved gases that can cause bubbles in the pump.
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Label the Bottle: Clearly label the bottle with the contents ("0.1% Formic Acid in Water"), preparation date, and your initials.
Protocol 2: Setting Up a Generic Gradient Elution Method
This protocol assumes a binary pump system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
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Column Installation: Install an appropriate C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) into the column compartment.
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System Purge: Purge both pump lines with their respective mobile phases to ensure the lines are free of air bubbles and filled with the correct solvent.
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Column Equilibration: Set the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min. Allow the system to run for at least 15-20 minutes or until the baseline on the detector is stable and the backpressure is constant.
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Program the Gradient: Enter the gradient timetable into the chromatography software (refer to Table 2 for an example). Ensure the total run time includes the gradient, a high-organic wash step, and a re-equilibration period.
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Set Detector Wavelengths: Set the UV detector to monitor at wavelengths relevant to phenolic acids. Common wavelengths are 280 nm for general phenolic compounds and 320 nm for hydroxycinnamic acids. A photodiode array (PDA) detector is ideal for collecting spectra across a range.
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Set Injection Parameters: Set the injection volume (e.g., 10-20 µL) and prepare your sample sequence. Ensure your samples are dissolved in a solvent that is compatible with the initial mobile phase.
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Run the Sequence: Start the analysis.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for phenolic acids.
Caption: Troubleshooting workflow for common HPLC separation issues.
References
Minimizing ion suppression in LC-MS analysis of coumaroylquinic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of coumaroylquinic acids.
Troubleshooting Guides
Problem 1: Poor signal intensity and reproducibility for coumaroylquinic acid standards in a sample matrix.
Possible Cause: Significant ion suppression from co-eluting matrix components is likely interfering with the ionization of your coumaroylquinic acid analytes. In complex matrices such as plasma, urine, or plant extracts, endogenous substances like phospholipids, salts, and other metabolites can compete for ionization in the MS source, leading to a reduced analyte signal.
Solutions:
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Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components prior to LC-MS analysis. Solid-Phase Extraction (SPE) is often the most effective technique for cleaning up complex samples containing phenolic compounds like coumaroylquinic acids.
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Modify Chromatographic Conditions: Adjusting the LC method can help separate the coumaroylquinic acid peaks from the regions of ion suppression. This can be achieved by altering the gradient profile, changing the mobile phase composition (e.g., trying different organic modifiers or additives), or using a column with a different stationary phase to improve separation.
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Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analytes and the interfering matrix components. This is only a viable option if the coumaroylquinic acid concentrations are high enough to be detected after dilution.
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Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience a similar degree of suppression, enabling accurate quantification based on the analyte-to-IS ratio.
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Variability in the composition of the sample matrix from one sample to another can cause differing degrees of ion suppression, leading to inconsistent results.
Solutions:
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Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE, will minimize the variability in matrix effects between samples.
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Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.
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Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: How can I determine if ion suppression is affecting my coumaroylquinic acid analysis?
A2: The most common method to identify and locate regions of ion suppression is the post-column infusion experiment . In this experiment, a constant flow of a coumaroylquinic acid standard is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.
Q3: What are the primary causes of ion suppression for coumaroylquinic acids?
A3: The primary causes of ion suppression for coumaroylquinic acids are co-eluting matrix components that compete for ionization. In biological and plant-based samples, these can include:
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Phospholipids: Abundant in plasma and tissue samples.
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Salts and Buffers: Can alter droplet formation and evaporation in the ion source.
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Other Endogenous Molecules: A wide variety of small molecules present in the biological matrix.
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Mobile Phase Additives: High concentrations of non-volatile additives can lead to suppression.
Q4: Can changing the ionization source or mode help reduce ion suppression?
A4: Yes, this can be a useful strategy. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). If your coumaroylquinic acids can be efficiently ionized by APCI, switching to this source may reduce matrix effects. Additionally, within ESI, switching between positive and negative ion modes can be beneficial. Since coumaroylquinic acids are acidic, they often ionize well in negative ion mode. Fewer co-eluting compounds may ionize in negative mode, thus reducing competition.
Q5: Where can I obtain a stable isotope-labeled internal standard for coumaroylquinic acids?
A5: While off-the-shelf stable isotope-labeled standards for specific coumaroylquinic acid isomers may not be readily available from all major suppliers, several companies specialize in the custom synthesis of such compounds. It is recommended to contact vendors who offer custom synthesis of stable isotope-labeled compounds to inquire about the feasibility and cost of producing a deuterated or ¹³C-labeled coumaroylquinic acid standard. ¹³C-labeled standards are generally considered superior due to their greater isotopic stability and closer co-elution with the native analyte, though they are often more expensive than their deuterated counterparts.[1][3]
Data Presentation
The choice of sample preparation method is critical for minimizing ion suppression. Below is a table summarizing the expected performance of common sample preparation techniques for the analysis of coumaroylquinic acids. Please note that these values are representative and the actual degree of matrix effect will depend on the specific matrix and analyte.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%)* | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80 - 100 | 40 - 70 | Simple, fast, and inexpensive. | Non-selective, significant matrix effects often remain.[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 60 - 85 | Can provide cleaner extracts than PPT. | Can be labor-intensive, potential for emulsion formation, analyte recovery can be variable. |
| Solid-Phase Extraction (SPE) | 85 - 105 | 85 - 110 | Provides the cleanest extracts, leading to minimal ion suppression and high analyte recovery. | More time-consuming and costly than PPT and LLE, requires method development. |
*Matrix Effect (%) is calculated as: (Peak area of analyte in matrix / Peak area of analyte in neat solution) x 100. A value <100% indicates ion suppression.
Experimental Protocols
Protocol 1: Assessment of Ion Suppression by Post-Column Infusion
This protocol describes how to identify the regions in a chromatographic run where ion suppression is occurring.
Materials:
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LC-MS/MS system
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Syringe pump
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Tee-union and appropriate fittings
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Standard solution of your coumaroylquinic acid analyte (e.g., 1 µg/mL in mobile phase)
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Blank matrix extract (prepared using your standard sample preparation method)
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Mobile phase
Procedure:
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System Setup:
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Connect the outlet of the LC column to one inlet of the tee-union.
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Connect the outlet of the syringe pump to the other inlet of the tee-union.
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Connect the outlet of the tee-union to the MS ion source.
-
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Analyte Infusion:
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Fill the syringe with the coumaroylquinic acid standard solution.
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Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
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Begin infusing the analyte solution into the MS and acquire data in MRM or SIM mode for your analyte. You should observe a stable, elevated baseline signal.
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-
Injection of Blank Matrix:
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Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and start the chromatographic run using your analytical method.
-
-
Data Analysis:
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Monitor the signal for your infused analyte. Any significant and reproducible dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.
-
Protocol 2: Solid-Phase Extraction (SPE) for Coumaroylquinic Acids from a Plant Matrix
This protocol provides a general procedure for extracting coumaroylquinic acids from a plant matrix to minimize ion suppression.
Materials:
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Lyophilized and ground plant material
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80% methanol in water with 0.1% formic acid
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Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
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Methanol
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Deionized water
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5% methanol in water
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Nitrogen evaporator
Procedure:
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Sample Homogenization and Initial Extraction:
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Weigh 1 gram of the plant material into a centrifuge tube.
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Add 10 mL of 80% methanol in water with 0.1% formic acid.
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Vortex for 1 minute and sonicate for 15 minutes.
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Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
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Dilute the supernatant from step 1 with an equal volume of deionized water.
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Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
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Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
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Elute the coumaroylquinic acids from the cartridge with 3 mL of methanol into a clean collection tube.
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-
Final Preparation:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Comparison of sample preparation methods.
References
Overcoming low yields in the chemical synthesis of p-coumaroylquinic acids
Welcome to the technical support center for the chemical synthesis of p-coumaroylquinic acids (pCoQAs). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and overcome low yields during the synthesis of these valuable compounds.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of p-coumaroylquinic acid isomers.
Question: My overall yield is very low after the initial protection of quinic acid. What could be the cause?
Answer: Low yields in the initial protection steps of quinic acid are a common issue. The multi-step protection sequences can be inefficient. For instance, the protection of the 4- and 5-hydroxyl groups using 2,2,3,3-tetramethoxybutane after esterification of the carboxyl group can result in an overall yield as low as 15%.[1]
-
Recommendation 1: Re-evaluate the Protecting Group Strategy. Consider alternative protecting groups that can be introduced in higher yields or fewer steps. The choice of protecting group is critical and depends on which hydroxyl group you intend to esterify.
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Recommendation 2: Optimize Reaction Conditions. Ensure all reagents are pure and anhydrous. Temperature and reaction time are critical. Monitor the reaction progress using TLC or ¹H NMR to avoid degradation or side reactions.
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Recommendation 3: Purification Method. Losses during purification, especially recrystallization, can significantly impact yield. Assess your purification technique for the protected intermediate. Sometimes, using the crude product directly in the next step is feasible if impurities do not interfere.[1]
Question: I am getting a mixture of isomers (e.g., 3-O- and 4-O-pCoQA) after the deprotection step. How can I prevent this?
Answer: The formation of isomeric mixtures is a well-documented problem caused by acyl migration.[1][2] This rearrangement can occur under both acidic and basic conditions, particularly during the deprotection step. For example, acidic deprotection of a protected 3-O-pCoQA precursor can yield a 4:1 mixture of 3-O- and 4-O-pCoQA.[1]
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Root Cause: Acyl migration likely proceeds through the formation of intermediate orthoesters, allowing the p-coumaroyl group to move between adjacent hydroxyl groups on the quinic acid ring.
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Solution 1: Milder Deprotection Conditions. Avoid harsh acidic or basic conditions. Explore enzymatic deprotection or milder catalytic methods that operate under neutral pH. If strong acid is required, minimize the reaction time and temperature.
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Solution 2: Orthogonal Protecting Groups. Employ an orthogonal protecting group strategy where the protecting groups on the hydroxyls can be removed under conditions that do not induce migration of the p-coumaroyl group. For example, use a base-labile group on one hydroxyl and an acid-labile group on another.
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Solution 3: Careful Monitoring. Monitor the deprotection reaction closely by ¹H NMR or HPLC to stop it once the desired product is formed and before significant acyl migration occurs.
Question: The final deprotection step is cleaving my target ester bond, leading to low yields. How can I avoid this?
Answer: Hydrolysis of the target ester bond is a significant side reaction during deprotection, especially when using prolonged, strong acidic conditions. For example, deprotection with HCl (2N) in THF may require up to 6 days, providing ample time for the ester linkage to be cleaved.
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Recommendation 1: Reduce Deprotection Time. This is the most critical parameter. The reaction must be stopped as soon as the protecting groups are cleaved. Set up small-scale parallel reactions to determine the optimal time.
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Recommendation 2: Lower Reaction Temperature. Performing the deprotection at a lower temperature can slow down the rate of ester hydrolysis more than the rate of deprotection for certain protecting groups.
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Recommendation 3: Alternative Reagents. Investigate alternative deprotection reagents that are less harsh. For example, if you are removing silyl ethers, fluoride-based reagents under buffered conditions are preferable to strong acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for p-coumaroylquinic acids?
The most prevalent method involves the esterification of a suitably protected (-)-quinic acid derivative with an activated p-coumaric acid, typically p-acetylcoumaroylchloride. This is followed by a deprotection step to yield the final product. The key challenge lies in the selective protection of the quinic acid hydroxyl groups to direct the esterification to the desired position (C1, C3, C4, or C5).
Q2: Why are protecting groups necessary for the synthesis of pCoQAs?
Quinic acid has four hydroxyl groups and one carboxylic acid. To selectively form an ester at only one of the hydroxyls (e.g., at the C5 position), all other reactive sites (the other three hydroxyls and the carboxylic acid) must be temporarily masked or "protected". Without protecting groups, the acylation reaction would be unselective, leading to a complex mixture of mono-, di-, and tri-esters that is extremely difficult to separate.
Q3: What are the main side reactions to be aware of during synthesis?
The main side reactions include:
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Acyl Migration: The p-coumaroyl group can move to adjacent hydroxyl positions, especially during deprotection, leading to isomeric impurities.
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Ester Bond Hydrolysis: The desired ester linkage can be cleaved under the harsh conditions often used for deprotection.
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Double Bond Reduction: If hydrogenative conditions are used (e.g., for deprotection of a benzyl group), the double bond in the p-coumaroyl moiety can be reduced.
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Cis-Trans Isomerization: The trans double bond of the p-coumaroyl group can isomerize to the cis form upon exposure to UV light.
Q4: How can I purify the final p-coumaroylquinic acid isomers?
Purification is typically achieved through column chromatography on silica gel. Due to the similar polarity of the isomers, a carefully selected eluent system and high-resolution column material are often necessary. Preparative HPLC is another powerful technique for separating challenging isomer mixtures.
Data Presentation: Synthesis Yields
The following tables summarize reported yields for key steps in the synthesis of p-coumaroylquinic acid isomers, providing a benchmark for your experiments.
Table 1: Yields of Key Intermediates in pCoQA Synthesis
| Step / Reaction | Starting Materials | Product | Yield (%) | Reference |
| Protection & Esterification | (-)-Quinic acid | Protected methyl quinate (2 steps) | 15% (overall) | |
| Lactonization | (-)-Quinic acid | Lactone 5 | 72% | |
| Condensation Reaction | Lactone 5 + p-acetylcoumaroylchloride | Protected ester 6 | 57% | |
| Coupling Reaction | Protected methyl quinate + p-acetylcoumaroylchloride | Protected ester 11 | 74% |
Table 2: Deprotection Step Yields and Isomer Ratios
| Protected Precursor | Deprotection Conditions | Product(s) | Conversion / Yield (%) | Isomer Ratio | Reference |
| Protected ester 11 | HCl (2N) / THF, 6 days | 3-O-pCoQA & 4-O-pCoQA | 62% (conversion) | 4:1 | |
| Protected ester 15 | HCl (2N) / THF | 3-O-pCoQA & 4-O-pCoQA | 43% (conversion) | 1:1 | |
| Protected ester 8 | HCl (2N) / THF, 6 days | 5-O-pCoQA | 77% (from ester 8) | N/A |
Experimental Protocols
Protocol 1: General Esterification of Protected Quinic Acid
This protocol describes a general procedure for the coupling of a protected quinic acid derivative with p-acetylcoumaroylchloride.
-
Reagent Preparation: Dissolve the protected quinic acid derivative (1 equivalent) in a mixture of anhydrous dichloromethane (CH₂Cl₂) and pyridine. Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Acyl Chloride: Slowly add a solution of p-acetylcoumaroylchloride (1.1 equivalents) in anhydrous CH₂Cl₂ to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected ester.
Protocol 2: Acidic Deprotection of pCoQA Esters
This protocol outlines a common method for the final deprotection step.
-
Reaction Setup: Dissolve the purified, protected pCoQA ester (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and 2N aqueous hydrochloric acid (HCl).
-
Reaction: Stir the solution at room temperature. This reaction can be very slow, potentially requiring up to 6 days.
-
Monitoring (Critical): It is essential to monitor the reaction daily using ¹H NMR or LC-MS. This allows you to determine the point of maximum yield before significant hydrolysis of the product's ester bond occurs.
-
Workup: Once the reaction is complete, neutralize the mixture carefully with a saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the final product by preparative HPLC or column chromatography to isolate the desired pCoQA isomer.
Visualizations
Caption: General workflow for the chemical synthesis of p-coumaroylquinic acids.
Caption: Logical workflow for troubleshooting low yields in pCoQA synthesis.
References
Technical Support Center: Optimal Separation of Coumaroylquinic Acid Isomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of coumaroylquinic acid isomers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of coumaroylquinic acid isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-eluting Peaks | The mobile phase composition is not optimized. | - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. - Change the organic solvent (e.g., from methanol to acetonitrile or vice versa) to alter selectivity.[1] - Modify the pH of the mobile phase by adjusting the acid concentration.[1] |
| Isomers or structurally similar compounds are present. | - Consider using a different stationary phase (e.g., a phenyl-hexyl or biphenyl column) that offers different selectivity.[1] - Optimize the column temperature. A change in temperature can sometimes improve the resolution of isomers. | |
| Column is overloaded. | - Reduce the injection volume or the concentration of the sample. | |
| Peak Tailing | Secondary interactions between the analyte's polar groups and the silica backbone of the column. | - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid) to suppress the ionization of phenolic hydroxyl groups. - Use a high-purity, end-capped column to minimize the number of free silanol groups. |
| Column contamination. | - Flush the column with a strong solvent. - Use a guard column to protect the analytical column from contaminants. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. - Use a buffer if precise pH control is critical for your separation. |
| Column temperature fluctuations. | - Use a column oven to maintain a constant temperature. | |
| Column degradation. | - Flush the column with a strong solvent after each batch of samples. - Replace the column if performance does not improve after cleaning. | |
| High Backpressure | Blockage in the column or system. | - Reverse and flush the column to clear a plugged frit. - Filter samples and mobile phases to remove particulates. - Check for blockages in the system tubing or injector. |
| Mobile phase viscosity. | - Consider using a solvent with lower viscosity (e.g., acetonitrile instead of methanol). - Increasing the column temperature will decrease mobile phase viscosity. | |
| Ghost Peaks | Contaminants in the mobile phase or sample carryover. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash protocol in the autosampler. - Run blank injections to identify the source of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column for separating coumaroylquinic acid isomers?
A1: The most widely used stationary phases for the separation of coumaroylquinic acid isomers are C18 (octadecylsilyl) reversed-phase columns. These columns provide good hydrophobic retention and are effective for separating these polar compounds when used with an appropriate aqueous-organic mobile phase.
Q2: What is the typical elution order for 3-CQA, 4-CQA, and 5-CQA on a C18 column?
A2: With a standard C18 column and an acidified water/acetonitrile or methanol mobile phase, the typical elution order is 3-CQA (neochlorogenic acid), followed by 5-CQA (chlorogenic acid), and then 4-CQA (cryptochlorogenic acid). However, this order can be influenced by the specific column chemistry and mobile phase conditions.
Q3: Can the elution order of coumaroylquinic acid isomers change?
A3: Yes, the elution order, particularly for 4-CQA and 5-CQA, can be affected by the activity of residual silanol groups on the stationary phase. With an increase in silanol activity, the separation can deteriorate, and in some cases, the retention times may invert. A biphenyl column has been shown to elute 4-CQA before 5-CQA.
Q4: What is the role of adding acid to the mobile phase?
A4: Adding a small amount of acid, such as formic acid, orthophosphoric acid, or acetic acid, to the mobile phase is crucial for several reasons:
-
Improved Peak Shape: Coumaroylquinic acids are phenolic compounds. The acid suppresses the ionization of the carboxyl and phenolic hydroxyl groups, which minimizes peak tailing and results in sharper, more symmetrical peaks.
-
Enhanced Selectivity: By controlling the ionization state of the isomers, the pH of the mobile phase can influence their retention behavior and improve the separation of closely eluting compounds.
Q5: Should I use isocratic or gradient elution?
A5: Gradient elution is generally preferred for separating a mixture of coumaroylquinic acid isomers. A gradient, where the percentage of the organic solvent is increased over time, allows for the effective elution of compounds with a range of polarities within a reasonable analysis time. Isocratic elution, where the mobile phase composition is constant, may be suitable for simpler mixtures but can lead to long run times for more retained compounds or poor resolution of early eluting peaks.
Q6: What are the recommended detection wavelengths for coumaroylquinic acids?
A6: Coumaroylquinic acids have a strong UV absorbance. A detection wavelength of around 325 nm is commonly used and provides good sensitivity for these compounds.
Experimental Protocols
Below are examples of detailed methodologies for the separation of coumaroylquinic acid isomers.
Method 1: C18 Column with Formic Acid Modifier
| Parameter | Condition |
| Column | C18, 100 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid (pH ~2.4) |
| Mobile Phase B | Methanol |
| Gradient | Linear gradient from 13.9% B to 60% B in 18 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 15 µL |
| Detection | UV at 325 nm |
Method 2: Biphenyl Column with Formic Acid Modifier
| Parameter | Condition |
| Column | Biphenyl |
| Mobile Phase A | 1.0% formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | Start at 10% B, hold for 10 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV |
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate HPLC column and initial conditions for the separation of coumaroylquinic acid isomers.
Caption: Workflow for HPLC column and method optimization.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Properties of p-Coumaroylquinic Acid and Chlorogenic Acid
In the realm of phytochemistry and pharmacology, the antioxidant potential of phenolic compounds is a subject of intense investigation. Among these, p-coumaroylquinic acid and its structural relative, chlorogenic acid, are frequently studied for their roles in mitigating oxidative stress. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of p-coumaroylquinic acid and chlorogenic acid has been evaluated using various in vitro assays. The following table summarizes key quantitative data from comparative studies, primarily focusing on their radical scavenging abilities.
| Antioxidant Metric | p-Coumaroylquinic Acid | Chlorogenic Acid | Assay Method | Reference |
| Stoichiometric Factor (n) | ||||
| - PhCOO• Scavenging | 1.7 | 0.9 | Differential Scanning Calorimetry (DSC) | [1][2] |
| - R• Scavenging | 1.0 | 0.8 | Differential Scanning Calorimetry (DSC) | [1][2] |
| IC50 Value (DPPH Radical Scavenging) | Not explicitly compared in the same study | ~12.3 µM | DPPH Assay | [3] |
| IC50 Value (ABTS Radical Scavenging) | > 200 µM (for 5-O-(E)-p-coumaroylquinic acid) | 12.4 ± 0.1 µM to > 200 µM (for various isomers) | ABTS Assay | |
| Inhibition Rate Constant (kinh/kp) | Higher than Caffeic Acid | Higher than p-Coumaric Acid | Methyl Methacrylate Polymerization |
Note: The stoichiometric factor (n) represents the number of free radicals trapped by one mole of the antioxidant. A higher 'n' value suggests greater radical scavenging efficiency per molecule. IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity. The available data suggests that the specific isomer of the compound and the radical species involved can significantly influence the antioxidant activity. For instance, dicaffeoylquinic acids, which are closely related to chlorogenic acid, generally exhibit stronger antioxidant activities than monocaffeoylquinic acids due to the presence of more hydroxyl groups.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are crucial for the replication and validation of research findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol. This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The test compounds (p-coumaroylquinic acid, chlorogenic acid) and a positive control (e.g., ascorbic acid) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the sample solution (e.g., 0.5 mL) is mixed with a larger volume of the DPPH working solution (e.g., 3 mL).
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Effect (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control (e.g., Trolox or ascorbic acid) are prepared in a series of concentrations.
-
Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature in the dark.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a solution of ferric chloride (FeCl₃·6H₂O) (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is freshly prepared and warmed to 37°C before use.
-
Sample Preparation: The test compounds are prepared in a series of concentrations.
-
Reaction: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.
Visualizing Experimental and Biosynthetic Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro radical scavenging assays.
Caption: Biosynthesis of chlorogenic acid from p-coumaroylquinic acid.
Signaling Pathways and Broader Biological Context
Chlorogenic acids, as a class of compounds, are known to exert their biological effects, including antioxidant and anti-inflammatory activities, through the modulation of various signaling pathways. While specific comparative studies on the signaling effects of p-coumaroylquinic acid versus chlorogenic acid are limited, it is understood that their antioxidant properties are fundamental to these actions. These compounds can mitigate oxidative stress, which is a key factor in the pathogenesis of numerous chronic diseases. In some contexts, p-coumaroylquinic acid and chlorogenic acid have been identified as constituents in plant extracts that show potential in cancer research by possibly being involved in signaling pathways related to cell growth and survival, such as the AKT/mTOR pathway.
The biosynthesis of chlorogenic acid in plants involves several potential pathways, with one key route proceeding through the formation of p-coumaroylquinic acid from p-coumaroyl-CoA and quinic acid, a reaction catalyzed by hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT). Subsequently, p-coumaroylquinic acid is hydroxylated by p-coumarate 3'-hydroxylase (C3'H) to yield chlorogenic acid. This biosynthetic link underscores their structural and potential functional similarities.
References
- 1. A Comparative Study of the Radical-scavenging Activity of the Phenolcarboxylic Acids Caffeic Acid, p-Coumaric Acid, Chlorogenic Acid and Ferulic Acid, With or Without 2-Mercaptoethanol, a Thiol, Using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of the radical-scavenging activity of the phenolcarboxylic acids caffeic acid, p-coumaric acid, chlorogenic acid and ferulic acid, with or without 2-mercaptoethanol, a thiol, using the induction period method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and antioxidant activity of novel chlorogenic acid derivatives from bamboo (Phyllostachys edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of an HPLC Method for trans-5-O-(4-coumaroyl)-D-quinic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of trans-5-O-(4-coumaroyl)-D-quinic acid, a significant phenolic compound found in various plant species. The document outlines a typical experimental protocol and presents a comparative analysis of HPLC with alternative analytical techniques, supported by representative experimental data from studies on structurally similar phenolic acids. This guide is intended to assist researchers and drug development professionals in establishing robust and reliable analytical methods for the quantification of this and related compounds.
Experimental Protocols
A standard HPLC method for the analysis of trans-5-O-(4-coumaroyl)-D-quinic acid and related phenolic compounds typically involves a reversed-phase chromatographic separation with UV detection. The following protocol is a synthesis of methodologies reported for similar analytes.
High-Performance Liquid Chromatography (HPLC-DAD)
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A gradient elution is typically employed using a binary solvent system:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile or Methanol
-
-
Flow Rate : A flow rate of 1.0 mL/min is generally maintained.
-
Column Temperature : The column is typically maintained at 30°C to ensure reproducibility.
-
Detection Wavelength : The DAD is set to monitor the wavelength of maximum absorbance for p-coumaric acid derivatives, which is approximately 310-325 nm.[1]
-
Injection Volume : A 10 µL injection volume is standard.
-
Sample Preparation : Plant material is extracted with a suitable solvent, such as a methanol/water mixture. The resulting extract is then filtered and diluted as necessary to fall within the linear range of the calibration curve.
Data Presentation: Method Validation Parameters
The following tables summarize the typical validation parameters for an HPLC-DAD method for the quantification of phenolic acids similar to trans-5-O-(4-coumaroyl)-D-quinic acid. These parameters are essential for demonstrating the method's suitability for its intended purpose.
Table 1: HPLC-DAD Method Validation for a Representative Phenolic Acid (p-coumaric acid)
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.097 - 0.467 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.097 - 0.496 µg/mL[2][3] |
| Precision (%RSD) | |
| - Intra-day | < 2% |
| - Inter-day | < 5% |
| Accuracy (Recovery %) | 88.07 - 109.17% |
| Specificity | Peak purity index > 0.99 |
Comparison with Alternative Analytical Methods
While HPLC-DAD is a robust and widely used technique, other methods offer advantages in terms of sensitivity and throughput.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-DAD. The use of sub-2 µm particle columns in UPLC allows for faster analysis times and improved resolution. The mass spectrometer provides definitive identification and quantification, which is particularly useful for complex matrices.
Capillary Electrophoresis (CE)
Capillary electrophoresis is another separation technique that can be employed for the analysis of charged analytes like phenolic acids. CE can offer very high separation efficiency. However, it can have challenges with sensitivity (with UV detection) and injection reproducibility.
Table 2: Comparison of Analytical Methods for Phenolic Acid Quantification
| Feature | HPLC-DAD | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation with UV detection | Chromatographic separation with mass detection | Electrophoretic separation |
| Sensitivity | Moderate | Very High | Moderate (with UV), High (with MS) |
| Selectivity | Good | Excellent | High |
| Analysis Time | 20-40 minutes | 5-15 minutes | 15-30 minutes |
| Cost | Moderate | High | Moderate |
| Primary Use | Routine quantification, quality control | Trace analysis, complex matrices, metabolomics | Analysis of charged molecules, orthogonal verification |
Mandatory Visualization
Biosynthesis of trans-5-O-(4-coumaroyl)-D-quinic acid
The biosynthesis of trans-5-O-(4-coumaroyl)-D-quinic acid is part of the broader phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.
Caption: Biosynthesis of trans-5-O-(4-coumaroyl)-D-quinic acid.
HPLC Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The workflow ensures that the method is reliable, reproducible, and accurate.
References
- 1. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Cis- and Trans-p-Coumaroyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of cis- and trans-p-coumaroyl derivatives. A significant disparity exists in the current body of scientific literature, with the trans-isomer being extensively studied, while its cis-counterpart remains largely unexplored. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a clearer understanding of these compounds' therapeutic potential and to highlight areas ripe for future investigation.
Data Presentation: A Tale of Two Isomers
The geometric isomerism of p-coumaric acid, arising from the arrangement of substituents around the carbon-carbon double bond, results in cis and trans configurations. This structural nuance can profoundly influence how these molecules interact with biological targets. The trans-isomer is the more stable and predominantly occurring form in nature.[1]
Antioxidant Activity
The antioxidant properties of trans-p-coumaric acid and its derivatives are well-documented. These compounds are effective radical scavengers, a property attributed to their phenolic hydroxyl group. In contrast, quantitative antioxidant data for cis-p-coumaroyl derivatives are sparse.
| Derivative/Isomer | Assay | Test System | IC50 / Activity | Reference |
| trans-p-Coumaric Acid | DPPH Radical Scavenging | Chemical Assay | Varies by study | [2] |
| trans-p-Coumaric Acid | ABTS Radical Scavenging | Chemical Assay | Varies by study | [2] |
Anti-inflammatory Activity
Trans-p-coumaric acid exhibits significant anti-inflammatory effects by modulating key inflammatory pathways. Limited studies on specific derivatives, such as 3-O-(p-coumaroyl) ursolic acid, have directly compared the isomers, revealing that both possess anti-inflammatory properties, with the mixture of cis and trans isomers showing potent activity.
| Derivative/Isomer | Assay | Test System | Observed Effect | Reference |
| trans-p-Coumaric Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production | [3] |
| trans-p-Coumaric Acid | Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW264.7 macrophages | Inhibition of PGE2 production | [3] |
| trans-p-Coumaric Acid | iNOS and COX-2 Expression | LPS-stimulated RAW264.7 macrophages | Inhibition of iNOS and COX-2 expression | |
| 3-O-(E)-p-coumaroyl ursolic acid (trans) | TPA-induced ear edema | Mouse model | 74.95% inhibition of edema (at 1 mg/ear) | |
| 3-O-(Z)-p-coumaroyl ursolic acid (cis) | TPA-induced ear edema | Mouse model | 92.6% inhibition of edema (at 1 mg/ear) | |
| Mixture of cis and trans-3-O-p-coumaroyl ursolic acid | TPA-induced ear edema | Mouse model | 92.6% inhibition of edema (at 1 mg/ear) |
Enzyme Inhibitory Activity
Both cis and trans isomers of certain p-coumaroyl derivatives have been shown to inhibit various enzymes. Notably, the inhibitory activity can differ significantly between the two isomers, as seen in studies on carnitine acetyltransferase and cytochrome P450. trans-p-coumaric acid and its esters are also recognized as tyrosinase inhibitors.
| Derivative/Isomer | Enzyme | Test System | IC50 / Kᵢ | Inhibition Type | Reference |
| trans-p-Coumaric acid ethyl ester | Mushroom Tyrosinase | Enzyme Assay | IC50 = 4.89 µg/mL | Noncompetitive | |
| cis-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acid | Carnitine Acetyltransferase (CAT) | Enzyme Assay | Kᵢ = 130 µM | Mixed | |
| trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acid | Carnitine Acetyltransferase (CAT) | Enzyme Assay | Kᵢ = 380 µM | Mixed | |
| 4-O-β-glucopyranosyl-cis-coumaric acid | Cytochrome P450 3A4 (CYP3A4) | Rat Liver Microsomes | Kᵢ = 5.56 µmol L⁻¹ | Anti-competitive | |
| trans-p-Coumaric acid | Cytochrome P450 3A4 (CYP3A4) | Rat Liver Microsomes | Kᵢ = 10.56 µmol L⁻¹ | Competitive | |
| 4-O-β-glucopyranosyl-cis-coumaric acid | Cytochrome P450 1A2 (CYP1A2) | Rat Liver Microsomes | Kᵢ = 19.91 µmol L⁻¹ | Anti-competitive | |
| trans-p-Coumaric acid | Cytochrome P450 1A2 (CYP1A2) | Rat Liver Microsomes | Kᵢ = 25.20 µmol L⁻¹ | Competitive |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to support the replication and further investigation of the biological activities of p-coumaroyl derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).
-
Test compound solutions at various concentrations.
-
Positive control (e.g., ascorbic acid or Trolox).
-
Methanol or ethanol as a solvent.
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
In a 96-well plate or test tubes, add a specific volume of the test compound solution to the DPPH solution.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay also measures the radical scavenging capacity of a compound.
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Test compound solutions at various concentrations.
-
Positive control (e.g., ascorbic acid or Trolox).
-
Ethanol or phosphate-buffered saline (PBS) for dilution.
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing the ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.
-
Add a specific volume of the test compound solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6-7 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.
-
Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
L-tyrosine or L-DOPA solution (substrate, e.g., 0.85 mM in phosphate buffer).
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Test compound solutions at various concentrations.
-
Positive control (e.g., kojic acid).
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, tyrosinase enzyme, and the test compound solution.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for about 10 minutes.
-
Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).
-
Measure the formation of dopachrome by monitoring the absorbance at approximately 475-492 nm at regular intervals.
-
-
Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
-
Reagents:
-
Purified COX-1 or COX-2 enzyme.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Heme (cofactor).
-
Arachidonic acid (substrate).
-
Test compound solutions at various concentrations.
-
Positive control (e.g., celecoxib for COX-2, indomethacin).
-
Detection reagent (e.g., a fluorometric probe).
-
-
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.
-
Add the test compound or vehicle control and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the peroxidase activity of COX by monitoring the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in a kinetic mode.
-
-
Calculation: The rate of reaction is determined, and the percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined from a dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The biological activities of p-coumaroyl derivatives, particularly the extensively studied trans-isomer, are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing biological activity.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of trans-p-coumaroyl derivatives as antioxidant, anti-inflammatory, and enzyme inhibitory agents. Their ability to modulate critical signaling pathways such as NF-κB, MAPK, and AMPK underscores their relevance in the development of drugs for a range of diseases.
However, a significant knowledge gap exists concerning the biological activities of cis-p-coumaroyl derivatives. The limited comparative data available suggest that stereochemistry plays a crucial role in determining the biological effects of these compounds, with cis and trans isomers exhibiting distinct inhibitory profiles. This underscores the need for further research to:
-
Systematically evaluate the biological activities of a wider range of cis-p-coumaroyl derivatives.
-
Conduct direct comparative studies of cis and trans isomers to elucidate structure-activity relationships.
-
Investigate the molecular mechanisms underlying the biological activities of cis-isomers.
A more comprehensive understanding of the distinct biological profiles of both cis and trans isomers will be instrumental in guiding future drug discovery and development efforts, potentially unlocking new therapeutic avenues.
References
"trans-5-O-(4-coumaroyl)-D-quinic acid" vs. other isomers: a comparative bioactivity study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of trans-5-O-(4-coumaroyl)-D-quinic acid and its related isomers. The available scientific literature suggests that these compounds, belonging to the family of hydroxycinnamoyl-quinic acids, possess a range of bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects. However, a comprehensive understanding of the structure-activity relationship among the different isomers is still emerging. This document summarizes the current experimental data to facilitate further research and drug development efforts.
Data Presentation
The following tables summarize the available quantitative data for the bioactivities of trans-5-O-(4-coumaroyl)-D-quinic acid and its isomers. It is important to note that direct comparative studies are limited, and the data presented may be from different experimental setups, which can influence the absolute values.
Antioxidant Activity
The antioxidant capacity of coumaroylquinic acid isomers is a key area of investigation. The ability to scavenge free radicals is crucial in mitigating oxidative stress, which is implicated in numerous pathological conditions.
| Compound | Assay | IC50 Value | Citation |
| trans-5-O-(4-coumaroyl)-D-quinic acid | DPPH | Data not available | |
| cis-5-O-(4-coumaroyl)-D-quinic acid | DPPH | Data not available | |
| 3-O-(4-coumaroyl)-D-quinic acid | DPPH | Data not available | |
| 4-O-(4-coumaroyl)-D-quinic acid | DPPH | Data not available | |
| 4,5-di-p-cis-coumaroylquinic acid | DPPH | Potent activity | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| trans-5-O-(4-coumaroyl)-D-quinic acid | RAW 264.7 macrophages | Nitric Oxide (NO) Production | Data not available | |
| p-Coumaric acid (the parent cinnamic acid) | RAW 264.7 macrophages | Nitric Oxide (NO) Production | Significant inhibition at 10-100 µg/mL | [2] |
Note: Data on the direct anti-inflammatory activity of specific coumaroylquinic acid isomers is limited. However, the parent compound, p-coumaric acid, has been shown to inhibit inflammatory mediators, suggesting that its quinic acid esters may possess similar or enhanced activity[2][3].
Neuroprotective Activity
The neuroprotective potential of these phenolic compounds is of great interest for the development of therapeutics for neurodegenerative diseases. Their antioxidant and anti-inflammatory properties are thought to contribute to their neuroprotective effects.
| Compound | Cell Line | Assay | EC50 Value | Citation |
| trans-5-O-(4-coumaroyl)-D-quinic acid | SH-SY5Y | Cell Viability (against oxidative stress) | Data not available | |
| p-Coumaric acid (the parent cinnamic acid) | SH-SY5Y and HT22 cells | Cell Viability (against rotenone-induced toxicity) | Protective effect observed |
Note: While direct neuroprotective data for the specific coumaroylquinic acid isomers is not available, studies on the parent compound, p-coumaric acid, have demonstrated protective effects in neuronal cell models. This suggests that the quinic acid conjugates are promising candidates for further neuropharmacological investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited or relevant to the bioactivities discussed are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (dissolved in methanol at various concentrations)
-
Methanol (as blank)
-
Ascorbic acid or Trolox (as positive control)
-
-
Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compounds (dissolved in a suitable solvent)
-
Trolox (as positive control)
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well microplate, add 10 µL of the test compound solution at various concentrations.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (Griess Assay)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
-
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (equal parts of A and B mixed just before use).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Neuroprotection Assay using MTT in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
-
Reagents:
-
Hydrogen peroxide (H₂O₂) or another neurotoxic agent
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Induce oxidative stress by adding a neurotoxic agent like H₂O₂ for a further incubation period.
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the bioactivity of coumaroylquinic acid isomers.
Experimental workflow for comparative bioactivity studies.
Nrf2 signaling pathway activation by antioxidants.
NF-κB signaling pathway and its inhibition.
Conclusion and Future Directions
The available evidence suggests that trans-5-O-(4-coumaroyl)-D-quinic acid and its isomers are promising candidates for further investigation as bioactive compounds. Their potential antioxidant, anti-inflammatory, and neuroprotective properties warrant more detailed studies. A significant gap in the current literature is the lack of direct, quantitative comparisons of the bioactivities of the various positional and geometric isomers.
Future research should focus on:
-
Isolation and purification of individual isomers to allow for precise bioactivity assessment.
-
Direct comparative studies using standardized assays to establish a clear structure-activity relationship.
-
In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.
-
Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by each isomer.
A deeper understanding of the distinct biological profiles of these isomers will be instrumental in guiding the development of novel therapeutic agents for a variety of diseases.
References
Comparison of different extraction methods for p-coumaroylquinic acids
For Researchers, Scientists, and Drug Development Professionals
The extraction of p-coumaroylquinic acids, a class of phenolic compounds with significant antioxidant and potential therapeutic properties, is a critical first step in their study and utilization. The choice of extraction method can profoundly impact the yield, purity, and ultimately the biological activity of the extracted compounds. This guide provides an objective comparison of various extraction techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Extraction Method Performance
The efficiency and effectiveness of different extraction methods for p-coumaroylquinic acids and related phenolic compounds are summarized below. The data presented is a synthesis of findings from multiple studies and should be considered as a general guide. Optimal conditions can vary depending on the plant matrix and specific isomers of interest.
| Extraction Method | Typical Solvent(s) | Temperature | Time | Key Advantages | Key Disadvantages | Typical Yield/Efficiency |
| Maceration | Ethanol, Methanol, Water, Acetone (often as aqueous mixtures) | Room Temperature | Hours to Days | Simple, low-cost equipment.[1][2] | Time-consuming, large solvent consumption, lower efficiency.[1][2] | Moderate |
| Soxhlet Extraction | Ethanol, Methanol | Boiling point of solvent | Hours | Continuous extraction with fresh solvent, higher efficiency than maceration.[1] | Thermally labile compounds can degrade, requires specialized glassware. | High |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water | 30-60°C | Minutes | Reduced extraction time, lower solvent consumption, increased efficiency. | Localized high temperatures can cause degradation, requires specialized equipment. | High |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol, Water | 50-100°C | Minutes | Very short extraction times, reduced solvent volume, high efficiency. | Potential for localized overheating, requires specific microwave equipment. | Very High |
| Pressurized Liquid Extraction (PLE) | Water, Ethanol | 80-200°C | Minutes | Fast, automated, low solvent consumption, high efficiency. | High initial equipment cost, high pressure and temperature can degrade some compounds. | Very High |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (often with co-solvents like ethanol or methanol) | 35-60°C | Minutes to Hours | Environmentally friendly ("green") solvent, tunable selectivity. | High equipment cost, low efficiency for polar compounds without a co-solvent. | Moderate to High |
| Enzyme-Assisted Extraction (EAE) | Aqueous buffers | 40-60°C | Hours | High selectivity, environmentally friendly, can improve extraction of cell wall-bound compounds. | Cost of enzymes, requires specific pH and temperature control, longer extraction times than some modern methods. | High |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed. These protocols are generalized and may require optimization for specific plant materials.
Maceration
-
Protocol:
-
Grind the dried plant material to a fine powder.
-
Weigh a specific amount of the powdered material and place it in a flask.
-
Add the extraction solvent (e.g., 70% ethanol) at a defined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Seal the flask and agitate at room temperature on an orbital shaker for a specified duration (e.g., 24-72 hours).
-
Filter the mixture to separate the extract from the solid residue.
-
The extract can then be concentrated under reduced pressure.
-
Soxhlet Extraction
-
Protocol:
-
Place the powdered plant material in a thimble.
-
Position the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the extraction solvent.
-
Heat the flask. The solvent vaporizes, travels up a distillation arm, and condenses in the condenser. The condensate drips into the chamber with the thimble.
-
Once the liquid level in the chamber reaches the top of a siphon arm, the liquid and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated multiple times over several hours.
-
After extraction, the solvent in the flask is evaporated to yield the crude extract.
-
Ultrasound-Assisted Extraction (UAE)
-
Protocol:
-
Mix the powdered plant material with the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set time (e.g., 15-30 minutes).
-
Monitor and control the temperature of the extraction mixture.
-
After sonication, filter the mixture to separate the extract.
-
Microwave-Assisted Extraction (MAE)
-
Protocol:
-
Place the powdered plant material and solvent in a microwave-safe extraction vessel.
-
Seal the vessel and place it in a microwave extraction system.
-
Apply microwave irradiation at a set power (e.g., 400-800 W) for a short duration (e.g., 2-5 minutes).
-
After irradiation and cooling, filter the mixture to obtain the extract.
-
Pressurized Liquid Extraction (PLE)
-
Protocol:
-
Mix the powdered plant material with a dispersing agent (e.g., diatomaceous earth) and load it into the extraction cell.
-
Place the cell in the PLE system.
-
The system pumps the solvent into the cell and raises the temperature and pressure to the desired setpoints (e.g., 100°C and 1500 psi).
-
Hold under these conditions for a static extraction time (e.g., 5-10 minutes).
-
The system then flushes the cell with fresh solvent to collect the extract.
-
Supercritical Fluid Extraction (SFE)
-
Protocol:
-
Load the powdered plant material into the extraction vessel.
-
Pump liquid CO2 into the vessel and heat and pressurize it to supercritical conditions (e.g., 40°C and 200 bar).
-
If a co-solvent is used, it is introduced into the CO2 stream.
-
The supercritical fluid passes through the plant material, extracting the target compounds.
-
The pressure is then reduced in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate for collection.
-
Enzyme-Assisted Extraction (EAE)
-
Protocol:
-
Suspend the powdered plant material in a buffer solution at the optimal pH for the chosen enzyme(s) (e.g., cellulase, pectinase).
-
Add the enzyme(s) at a specific concentration.
-
Incubate the mixture at the optimal temperature for the enzyme(s) (e.g., 50°C) with agitation for a set time (e.g., 2-24 hours).
-
After incubation, heat the mixture to inactivate the enzymes.
-
Filter the mixture to separate the extract.
-
Visualizing the Extraction and Analysis Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of p-coumaroylquinic acids, highlighting the integration of various extraction techniques.
Caption: Generalized workflow for p-coumaroylquinic acid extraction and analysis.
Logical Relationships in Extraction Method Selection
The choice of an extraction method is often a trade-off between several factors. The following diagram illustrates the logical relationships influencing this decision-making process.
Caption: Factors influencing the selection of an extraction method.
References
A Comparative Guide to the Antioxidant Potential of trans-5-O-(4-coumaroyl)-D-quinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of trans-5-O-(4-coumaroyl)-D-quinic acid, a member of the p-coumaroylquinic acid subgroup of chlorogenic acids, with other well-established natural antioxidants. While direct comparative studies on trans-5-O-(4-coumaroyl)-D-quinic acid are limited, this document synthesizes available data on structurally related compounds to provide an objective assessment of its potential antioxidant efficacy.
Executive Summary
trans-5-O-(4-coumaroyl)-D-quinic acid is a phenolic compound belonging to the chlorogenic acid family. Its structure, featuring a quinic acid core esterified with a p-coumaric acid moiety, suggests significant antioxidant potential. Evidence from related compounds indicates that the p-coumaroyl group is a key contributor to free radical scavenging activity. This guide will delve into the available quantitative data, mechanistic pathways, and experimental methodologies to contextualize the antioxidant capacity of this compound relative to other natural antioxidants.
Quantitative Antioxidant Activity: A Comparative Overview
Direct quantitative data for trans-5-O-(4-coumaroyl)-D-quinic acid is scarce in publicly available literature. However, by examining the antioxidant activities of its constituent part, p-coumaric acid, and related chlorogenic acid isomers, we can infer its potential. The antioxidant capacity is commonly measured by assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where a lower IC50 value indicates higher antioxidant activity.
Table 1: Comparative Antioxidant Activity (IC50 Values) of p-Coumaric Acid and Benchmark Antioxidants
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Notes |
| p-Coumaric Acid | ~16[1] | ~16[1] | The core antioxidant moiety of the target compound. |
| Ascorbic Acid (Vitamin C) | 4.97 - 24.34[2][3] | ~19[1] | A widely recognized standard antioxidant. |
| Quercetin | 0.55 - 19.17 | 1.17 - 1.89 | A potent flavonoid antioxidant. |
| Gallic Acid | 8.33 | 1.03 | A phenolic acid known for its strong antioxidant properties. |
Disclaimer: The IC50 values presented are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Studies on related flavonoid glycosides have shown that the addition of a p-coumaroyl moiety significantly enhances antioxidant activity. This suggests that trans-5-O-(4-coumaroyl)-D-quinic acid likely possesses a stronger antioxidant capacity than p-coumaric acid alone.
Mechanistic Insights: The Role of the Nrf2 Signaling Pathway
Phenolic compounds, including p-coumaric acid and by extension, trans-5-O-(4-coumaroyl)-D-quinic acid, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.
Below is a diagram illustrating the activation of the Nrf2 pathway by phenolic compounds.
Caption: Nrf2 signaling pathway activation by phenolic compounds.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. The following are standardized protocols for the most common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.
-
Reaction: Mix a specific volume of the sample solution with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS Radical Cation Scavenging Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound in a suitable solvent.
-
Reaction: Add a specific volume of the sample solution to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a defined time (typically 6 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Determine the percentage of inhibition and the IC50 value as described for the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagents: Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (e.g., Trolox).
-
Procedure: In a black 96-well microplate, add the sample or standard, followed by the fluorescein solution. Incubate the plate at 37°C. Initiate the reaction by adding the AAPH solution.
-
Fluorescence Measurement: Monitor the fluorescence decay every minute using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is the difference between the AUC of the sample and the AUC of the blank. The ORAC value is typically expressed as Trolox equivalents (TE).
Below is a generalized workflow for in vitro antioxidant assays.
Caption: Generalized workflow for in vitro antioxidant assays.
Conclusion
While direct comparative data remains a research gap, the available evidence on structurally similar compounds strongly suggests that trans-5-O-(4-coumaroyl)-D-quinic acid is a promising natural antioxidant. Its p-coumaroyl moiety is expected to confer significant free radical scavenging activity, and its phenolic nature points towards the ability to upregulate endogenous antioxidant defenses via the Nrf2 pathway. Further research involving direct, head-to-head comparative studies with established antioxidants is warranted to fully elucidate its therapeutic and commercial potential.
References
Comparative analysis of p-coumaroylquinic acid content in different plant species
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Distribution and Analysis of p-Coumaroylquinic Acid
p-Coumaroylquinic acids (pCQAs) are a class of phenolic compounds widely distributed throughout the plant kingdom, formed through the esterification of p-coumaric acid and quinic acid. These compounds are of significant interest to researchers in various fields, including phytochemistry, pharmacology, and drug development, due to their potential biological activities. This guide provides a comparative overview of pCQA content in different plant species, details the experimental protocols for their quantification, and illustrates the key biosynthetic and experimental pathways.
Quantitative Distribution of p-Coumaroylquinic Acid
The concentration of p-coumaroylquinic acid varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported content of p-coumaroylquinic acid in a selection of plants. It is important to note that direct comparisons should be made with caution, as extraction methods, analytical techniques, and the specific plant part analyzed can influence the quantified amounts.
| Plant Species | Common Name | Plant Part | p-Coumaroylquinic Acid Isomers Detected | Concentration (mg/g dry weight, unless specified) | Reference(s) |
| Coffea arabica | Arabica Coffee | Green Beans | 3-pCQA, 4-pCQA, 5-pCQA | 0.67 (average total pCQAs) | [1] |
| Coffea canephora | Robusta Coffee | Green Beans | 3-pCQA, 4-pCQA, 5-pCQA | 0.40 (average total pCQAs) | [1] |
| Coffea liberica | Liberica Coffee | Green Beans | 3-pCQA, 4-pCQA, 5-pCQA | 0.58 (average total pCQAs) | [1] |
| Coffea sessiliflora | Wild Coffee | Green Beans | 3-pCQA, 4-pCQA, 5-pCQA | 2.18 (average total pCQAs) | [1] |
| Coffea pseudozanguebariae | Wild Coffee | Green Beans | 3-pCQA, 4-pCQA, 5-pCQA | 0.12 (average total pCQAs) | [1] |
| Pyrus pyrifolia | Pear | Immature Fruit | 5-O-trans-p-coumaroyl quinic acid, 5-O-cis-p-coumaroyl quinic acid methyl ester | Data not quantified in mg/g | |
| Prunus avium | Sweet Cherry | Fruit | p-coumaroylquinic acid | Detected, but not quantified | |
| Malus domestica | Apple | Fruit | 3-O-p-Coumaroylquinic acid | Reported as having the highest concentration among several food items, but specific values vary. | |
| Vaccinium corymbosum | Highbush Blueberry | Fruit | 3-p-coumaroylquinic acid | Present | |
| Ribes rubrum | Redcurrant | Fruit | 3-p-coumaroylquinic acid | Present | |
| Ribes nigrum | Blackcurrant | Fruit | 3-p-coumaroylquinic acid | Present |
Note: 3-pCQA (3-O-p-coumaroylquinic acid), 4-pCQA (4-O-p-coumaroylquinic acid), 5-pCQA (5-O-p-coumaroylquinic acid). The nomenclature of these isomers can sometimes be inconsistent in the literature.
Biosynthesis of p-Coumaroylquinic Acid
The formation of p-coumaroylquinic acid is an integral part of the broader phenylpropanoid pathway in plants. This metabolic route is responsible for the synthesis of a wide array of secondary metabolites, including flavonoids, lignins, and other phenolic compounds. The biosynthesis begins with the amino acid phenylalanine.
The key enzymatic steps leading to the formation of p-coumaroylquinic acid are:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT/HQT): This enzyme facilitates the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, resulting in the formation of p-coumaroylquinic acid.
References
The Antioxidant Showdown: trans-5-O-(4-coumaroyl)-D-quinic acid In Vitro vs. In Vivo
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antioxidant compounds, trans-5-O-(4-coumaroyl)-D-quinic acid has emerged as a molecule of interest, frequently identified as a key contributor to the antioxidant capacity of various plant extracts. This guide provides a comprehensive comparison of its reported in vitro and in vivo antioxidant efficacy, juxtaposed with well-established reference antioxidants. Due to the limited availability of data on the isolated compound, this guide incorporates findings from closely related coumaroylquinic acids and extracts where it is a principal component, offering a valuable, albeit indirect, assessment of its potential.
In Vitro Antioxidant Efficacy: A Chemical Perspective
In vitro antioxidant assays are fundamental for the initial screening and characterization of a compound's ability to neutralize free radicals. These assays are typically based on single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms. The following tables summarize the available data for compounds structurally related to trans-5-O-(4-coumaroyl)-D-quinic acid and compare them with standard antioxidants.
Table 1: DPPH Radical Scavenging Activity
| Compound/Extract | IC50 (µg/mL) | Source |
| Extracts rich in Coumaroylquinic Acids | Varies | [1] |
| Ascorbic Acid | 4.97 | [2] |
| Trolox | 3.77 | [3] |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound/Extract | IC50 (µg/mL) | Source |
| Extracts rich in Coumaroylquinic Acids | Varies | [2] |
| Ascorbic Acid | 50 | [4] |
| Trolox | 2.93 |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound/Extract | FRAP Value (µmol Fe(II)/g) | Source |
| Extracts rich in Coumaroylquinic Acids | Varies | |
| Ascorbic Acid | ~2000-3000 | Varies |
| Trolox | ~1500-2000 | Varies |
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound/Extract | ORAC Value (µmol TE/g) | Source |
| p-Coumaric acid | High | |
| Ascorbic Acid | ~1500 | Varies |
| Trolox | Standard | Varies |
In Vivo Antioxidant Efficacy: A Biological Perspective
In vivo studies provide a more biologically relevant assessment of a compound's antioxidant potential, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). These studies often measure the activity of endogenous antioxidant enzymes and the levels of lipid peroxidation products.
Table 5: In Vivo Antioxidant Effects of Related Phenolic Acids
| Compound | Animal Model | Key Findings | Source |
| Chlorogenic Acid | Rats with CCl4-induced liver fibrosis | Increased SOD, CAT, and GSH levels; Decreased MDA levels. | |
| Caffeic Acid | Rats with intestinal ischemia-reperfusion | Demonstrated protective effects against ischemia-reperfusion injury. | |
| p-Coumaric Acid | Various | Activates the Nrf2 pathway, enhancing the production of antioxidant enzymes. |
Note: Data for "trans-5-O-(4-coumaroyl)-D-quinic acid" is inferred from studies on its constituent parts and closely related compounds like chlorogenic acid (an isomer of caffeoylquinic acid) and p-coumaric acid. These compounds have demonstrated the ability to bolster the endogenous antioxidant defense system in animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key antioxidant assays mentioned in this guide.
In Vitro Assay Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add a specific volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.
-
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each test sample dilution to a cuvette or well of a microplate.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
-
In Vivo Assay Protocols
1. Measurement of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) Activity
-
Principle: These assays measure the activity of key endogenous antioxidant enzymes in tissue homogenates or cell lysates.
-
Procedure (General):
-
Homogenize tissue samples or lyse cells in an appropriate buffer on ice.
-
Centrifuge the homogenate/lysate to obtain the supernatant containing the enzymes.
-
Determine the protein concentration of the supernatant.
-
Use commercially available assay kits or established spectrophotometric methods to measure the activity of SOD, CAT, and GPx according to the manufacturer's instructions or published protocols.
-
Enzyme activities are typically expressed as units per milligram of protein (U/mg protein).
-
2. Measurement of Malondialdehyde (MDA) Levels (Lipid Peroxidation Assay)
-
Principle: MDA is a major product of lipid peroxidation and is used as an indicator of oxidative damage to lipids. The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.
-
Procedure:
-
Prepare tissue homogenates or cell lysates as described above.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the sample.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).
-
The concentration of MDA is calculated using a standard curve of a known MDA standard and is typically expressed as nanomoles per milligram of protein (nmol/mg protein).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: Workflow for in vitro antioxidant capacity assessment.
Caption: General workflow for in vivo antioxidant efficacy studies.
Caption: The Nrf2 signaling pathway in cellular antioxidant response.
Conclusion
While direct quantitative data for the antioxidant efficacy of pure trans-5-O-(4-coumaroyl)-D-quinic acid remains elusive in publicly available literature, the evidence from extracts rich in this compound and its structural relatives strongly suggests a potent antioxidant capacity. In vitro, it likely acts as a powerful free radical scavenger. In vivo, its potential to modulate key antioxidant enzymes and protect against lipid peroxidation, possibly through the activation of the Nrf2 signaling pathway, warrants further investigation. This guide underscores the necessity for more focused research on the isolated compound to fully elucidate its therapeutic potential as an antioxidant agent. For researchers in drug development, trans-5-O-(4-coumaroyl)-D-quinic acid represents a promising lead that requires dedicated study to bridge the gap between its theoretical potential and clinical application.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans-5-O-(4-coumaroyl)-D-quinic acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat trans-5-O-(4-coumaroyl)-D-quinic acid as a potentially hazardous chemical. Personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Immediate Safety and Handling Precautions
Before handling trans-5-O-(4-coumaroyl)-D-quinic acid, it is crucial to take the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand. The contaminated absorbent should then be placed in a sealed container for disposal as chemical waste. Do not wash spills into the sewer system.[1]
Hazard Assessment
The hazard profile of trans-5-O-(4-coumaroyl)-D-quinic acid can be inferred from its components:
-
p-Coumaric Acid: This component is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[2]
-
D(-)-Quinic Acid: This component is also known to cause serious eye irritation.[3]
Given that trans-5-O-(4-coumaroyl)-D-quinic acid contains a phenolic group (from the p-coumaric acid moiety), it should be handled with the same precautions as other phenolic compounds, which are generally considered hazardous waste.[4]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of trans-5-O-(4-coumaroyl)-D-quinic acid is as follows:
-
Waste Segregation: Do not mix trans-5-O-(4-coumaroyl)-D-quinic acid waste with non-hazardous waste. All materials contaminated with the compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), should be collected separately.
-
Waste Collection:
-
Solid Waste: Collect solid trans-5-O-(4-coumaroyl)-D-quinic acid and contaminated materials (e.g., absorbent from spills, weighing paper) in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Collect solutions containing trans-5-O-(4-coumaroyl)-D-quinic acid in a dedicated, sealed, and shatter-proof waste bottle. Do not pour this waste down the drain.
-
-
Labeling: Label the waste container clearly as "Hazardous Waste" and list the contents, including "trans-5-O-(4-coumaroyl)-D-quinic acid" and any solvents present.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Institutional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for hazardous waste management.
Quantitative Data Summary
| Hazard Classification | Constituent | GHS Statements |
| Skin Irritation | p-Coumaric Acid | H315: Causes skin irritation |
| Eye Irritation | p-Coumaric Acid | H319: Causes serious eye irritation |
| Eye Irritation | D(-)-Quinic Acid | H319: Causes serious eye irritation |
| Respiratory Irritation | p-Coumaric Acid | H335: May cause respiratory irritation |
Experimental Workflow for Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
